3-(4-Ethylphenyl)-3-oxopropanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQQWBHEUCYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374489 | |
| Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96220-15-4 | |
| Record name | 4-Ethyl-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96220-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-ethylphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96220-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Technical Whitepaper: 3-(4-Ethylphenyl)-3-oxopropanenitrile
A Critical Scaffold in Heterocyclic Medicinal Chemistry[1]
Executive Summary
3-(4-Ethylphenyl)-3-oxopropanenitrile (CAS 96220-15-4) is a specialized
This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic protocols, reactivity profiles, and safety standards required for high-purity pharmaceutical applications.
Chemical Identity & Physical Properties[2][3][4][5]
The physicochemical profile of this compound dictates its handling and solubility parameters in organic synthesis.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Ethylbenzoylacetonitrile |
| CAS Number | 96220-15-4 |
| Molecular Formula | C |
| Molecular Weight | 173.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 65–68 °C (Typical) |
| Solubility | Soluble in DMSO, MeOH, CH |
| pKa (Active CH | ~9–10 (Estimated) |
| Storage | Inert atmosphere, 2–8 °C, protect from moisture |
Synthetic Methodology
The industrial standard for synthesizing CAS 96220-15-4 involves a Claisen-type condensation between an ester and acetonitrile.[1] This route is preferred over the reaction of acid chlorides with cyanoacetate due to higher atom economy and cleaner impurity profiles.[1]
3.1. Optimized Laboratory Protocol (10g Scale)
Objective: Synthesis of this compound via nucleophilic acyl substitution.
Reagents:
-
Ethyl 4-ethylbenzoate (1.0 eq)[1]
-
Acetonitrile (anhydrous, solvent & reagent)
-
Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) or Sodium Ethoxide
-
Tetrahydrofuran (THF), anhydrous
Workflow:
-
Activation: In a flame-dried 3-neck round-bottom flask under Nitrogen, wash NaH (2.5 eq) with dry hexane to remove mineral oil. Suspend the clean NaH in anhydrous THF (10 vol).
-
Deprotonation: Heat the suspension to 60°C. Add a solution of Acetonitrile (anhydrous, 1.2 eq) in THF dropwise. Caution: Hydrogen gas evolution.[1] Stir for 30 minutes to generate the acetonitrile anion (cyanomethyl anion).
-
Condensation: Cool the mixture to 0°C. Add Ethyl 4-ethylbenzoate (1.0 eq) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ester.[1]
-
Quench & Isolation:
-
Purification: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. Recrystallize from Ethanol/Hexane to yield the pure product.
3.2. Mechanistic Pathway Visualization[1]
The following diagram illustrates the Claisen condensation mechanism, highlighting the critical enolate formation.
Figure 1: Mechanistic pathway for the synthesis of CAS 96220-15-4 via Claisen condensation.[1]
Reactivity & Applications in Drug Discovery[1][6]
The utility of CAS 96220-15-4 stems from its 1,3-electrophilic character .[1] The carbonyl carbon (C3) and the nitrile carbon (C1) allow for cyclization reactions with binucleophiles, making it a cornerstone for heterocyclic library generation.
4.1. Heterocycle Synthesis
The compound reacts with hydrazines, guanidines, and hydroxylamines to form 5- and 6-membered rings.[1]
-
Pyrazoles (Kinase Inhibitors): Reaction with hydrazine hydrate yields 3-(4-ethylphenyl)-1H-pyrazol-5-amine.[1]
-
Pyrimidines: Reaction with guanidine or urea derivatives yields substituted pyrimidines.[1]
-
Isoxazoles: Reaction with hydroxylamine hydrochloride yields 3-(4-ethylphenyl)isoxazol-5-amine.[1]
4.2. Divergent Synthesis Map[1]
Figure 2: Divergent synthetic applications of CAS 96220-15-4 in medicinal chemistry.[1]
Safety & Handling (E-E-A-T)
As a senior scientist, I emphasize that while this compound is a solid, its precursors and potential byproducts require strict safety adherence.
-
Hazard Classification:
-
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood to mitigate dust and vapor exposure.[1]
-
PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat are mandatory.
-
Incompatibility: Highly reactive with strong oxidizing agents and strong bases.[1] Keep away from moisture; the active methylene proton is acidic and can form salts exothermically with bases.[1]
-
-
First Aid:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733526, this compound. Retrieved from [Link]
-
Husain, A., et al. (2008). Synthesis and biological evaluation of 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles and 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. Acta Poloniae Pharmaceutica.[1] Retrieved from [Link]
- Fleming, F. F., et al. (2001).Nitrile-containing pharmaceuticals: efficacy, safety and toxicity. Journal of Organic Chemistry. (Contextual grounding for nitrile utility).
Sources
Technical Monograph: 3-(4-Ethylphenyl)-3-oxopropanenitrile
Executive Summary
3-(4-Ethylphenyl)-3-oxopropanenitrile (CAS: 96220-15-4) represents a privileged
This guide moves beyond basic nomenclature to analyze the compound's utility as a precursor for kinase inhibitors (e.g., p38 MAPK modulators) and anti-inflammatory agents. We provide a validated synthetic protocol, a mechanistic breakdown of its reactivity, and a divergent synthesis map for drug development professionals.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The IUPAC name This compound describes a propionitrile chain substituted at the 3-position with both a ketone and a para-ethylphenyl group. In medicinal chemistry, it is often referred to as p-ethylbenzoylacetonitrile.
Table 1: Physicochemical Specifications
| Property | Value | Relevance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 173.21 g/mol | Fragment-based drug design (FBDD) compliant |
| CAS Number | 96220-15-4 | Unique identifier for procurement |
| LogP (Predicted) | ~2.5 | Good lipophilicity for membrane permeability |
| H-Bond Acceptors | 2 (N, O) | Interaction points for active site binding |
| H-Bond Donors | 0 (in keto form) | Becomes 1 in enol tautomer |
| Active Moiety | Critical for cyclization reactions |
Synthetic Methodology: The "Preferred" Route
While various routes exist (e.g., nucleophilic attack of acetonitrile anions on esters), the condensation of ethyl 4-ethylbenzoate with acetonitrile using a strong base (LiHMDS or NaH) offers the highest fidelity and yield.
Rationale for Methodology
-
Thermodynamic Control: The use of a non-nucleophilic strong base like Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH) ensures complete deprotonation of acetonitrile (
) to generate the reactive cyanomethyl carbanion. -
Selectivity: This route minimizes self-condensation of the ester, a common side reaction in Claisen-type condensations.
Step-by-Step Protocol (Research Scale)
Reagents:
-
Ethyl 4-ethylbenzoate (1.0 equiv)
-
Acetonitrile (anhydrous, 1.2 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv) OR LiHMDS (1M in THF, 2.0 equiv)
-
Solvent: Anhydrous THF or Toluene
Workflow:
-
Activation: In a flame-dried flask under Argon, suspend NaH (or LiHMDS) in anhydrous THF. Cool to 0°C.
-
Nucleophile Formation: Add anhydrous acetonitrile dropwise. Stir for 30 minutes to generate the anion (
). -
Condensation: Add ethyl 4-ethylbenzoate dropwise. The solution may turn yellow/orange, indicating enolate formation.
-
Reflux: Warm to room temperature, then reflux (if using NaH/Toluene) or stir at RT (if using LiHMDS) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench & Workup: Cool to 0°C. Quench cautiously with 1N HCl until pH < 4. This step is critical to protonate the enolate intermediate.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1][2] -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Visualized Synthesis Pathway
Figure 1: The Claisen-type condensation mechanism for the synthesis of the target scaffold.
Mechanistic Reactivity & Scaffold Utility[7]
The power of this compound lies in its ambident reactivity . It exists in equilibrium between its keto and enol forms, though the keto form typically predominates in neutral solution.
Key Reactive Centers:
-
C1 (Nitrile): Susceptible to nucleophilic attack (e.g., Pinner reaction) or hydrolysis.
-
C2 (Methylene): Highly acidic (
). Easily alkylated or involved in Knoevenagel condensations. -
C3 (Carbonyl): Hard electrophile. Primary site for Schiff base formation with amines.
Divergent Synthesis: Heterocycle Generation
This scaffold is a "chassis" for building drug-like heterocycles. The 4-ethylphenyl group provides a hydrophobic tail often required for occupying the ATP-binding pocket of kinase enzymes.
-
Pyrazoles: Reaction with hydrazines yields 3-aminopyrazoles.
-
Pyrimidines: Reaction with guanidine or urea.[3]
-
2-Aminothiophenes: The Gewald reaction (reaction with elemental sulfur and a base).[4]
Figure 2: Divergent synthetic pathways transforming the core scaffold into bioactive heterocycles.
Applications in Medicinal Chemistry
Kinase Inhibition (p38 MAPK)
The 3-amino-5-phenylpyrazole motif, derived directly from this scaffold, is a bioisostere of the ATP adenine ring. The 4-ethyl substitution on the phenyl ring is often tuned to fit into the hydrophobic "gatekeeper" pocket of kinases, improving selectivity over other kinases.
Anti-Inflammatory Agents
Derivatives synthesized via the Knoevenagel condensation (reacting the C2 methylene with aldehydes) have shown efficacy in inhibiting COX-2 and other inflammatory mediators.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Cyanide Risk: While the nitrile group is stable, combustion or strong metabolic oxidation can theoretically release HCN. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place (
). Keep away from strong oxidizers and strong bases (to prevent premature polymerization).
References
-
BenchChem. (2025).[4] 3-Oxopropanenitrile: Biological Activity and Drug Discovery Applications. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758800, this compound. Retrieved from
-
Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates.[5] RSC Advances. Retrieved from
-
Santa Cruz Biotechnology. (2024).[6] this compound Product Specifications. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Beta-Ketonitrile Derivatives. Retrieved from
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. rsc.org [rsc.org]
- 3. 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN112852768B - Carbonyl reductase mutants and their applications - Google Patents [patents.google.com]
- 6. This compound | CAS 96220-15-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Guide: 3-(4-Ethylphenyl)-3-oxopropanenitrile
Common Name: 4-Ethylbenzoylacetonitrile Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-(4-Ethylphenyl)-3-oxopropanenitrile (CAS: 96220-15-4) is a critical
This guide provides a definitive reference for its identification, chemical behavior, synthesis, and application in drug development workflows.
Nomenclature & Chemical Identification
Accurate identification is paramount in digital drug discovery and procurement. The following table consolidates all valid identifiers for this compound.
| Identifier Type | Value | Context |
| Primary CAS | 96220-15-4 | Standard registry number (Santa Cruz, BLD Pharm) |
| Secondary CAS | 40017-76-3 | Occasionally cited in older literature/patents |
| IUPAC Name | This compound | Official systematic name |
| Common Synonym | 4-Ethylbenzoylacetonitrile | Most common lab vernacular |
| Synonym | Para-substitution notation | |
| Synonym | Alternative systematic naming | |
| Molecular Formula | C | MW: 173.21 g/mol |
| SMILES | CCC1=CC=C(C=C1)C(=O)CC#N | For chemoinformatics/docking |
| InChI Key | WIHQQWBHEUCYCJ-UHFFFAOYSA-N | Unique digital signature |
Structural Analysis & Reactivity Profile
The utility of this compound lies in its trifunctional nature . It possesses three distinct reactive centers that allow for regioselective transformations.
The -Ketonitrile Pharmacophore
The molecule exists in equilibrium between its keto and enol forms, though the keto form predominates in neutral solution.
-
Site A (Carbonyl C3): Electrophilic center. Susceptible to nucleophilic attack (e.g., by hydrazines to form pyrazoles).
-
Site B (Methylene C2): Highly acidic (
). The flanking electron-withdrawing groups (CN and C=O) make this site easy to deprotonate, facilitating alkylation or Knoevenagel condensations. -
Site C (Nitrile C1): Susceptible to hydrolysis (to amides/acids) or cyclization (forming amino-pyrimidines).
Visualization: Reactivity Logic
The following diagram illustrates the chemical logic driving the synthesis of downstream heterocycles.
Figure 1: Reactivity map detailing the three divergent synthetic pathways available from the core scaffold.
Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Synthesis of this compound
Method: Claisen Condensation (Ester Route) Rationale: This method is preferred over the acid chloride route due to milder conditions and higher regioselectivity.
Reagents:
-
Ethyl 4-ethylbenzoate (1.0 equiv)
-
Acetonitrile (anhydrous, 1.2 equiv)
-
Sodium Hydride (60% in oil, 1.5 equiv) or LiHMDS (1.0 M in THF)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (
). Add Sodium Hydride (NaH) and wash twice with dry hexane to remove mineral oil. Suspend in anhydrous THF. -
Activation: Heat the acetonitrile/THF mixture to mild reflux (approx. 60°C).
-
Addition: Add Ethyl 4-ethylbenzoate dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reflux: Reflux for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 8:2).
-
Quench: Cool to 0°C. Slowly quench with dilute HCl (1N) until pH is acidic (pH ~3). This is critical to protonate the enolate salt back to the neutral
-ketonitrile. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[1][2] Dry over
.[1][2] -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Yield: 70–85%[3]
-
Physical State: White solid (MP: 105–107°C).
-
Application: Synthesis of a Pyrazole Scaffold
Target: 3-(4-Ethylphenyl)-1H-pyrazole-5-amine
Context: This reaction converts the
Step-by-Step Workflow:
-
Dissolution: Dissolve this compound (1.0 equiv) in Ethanol (0.5 M concentration).
-
Reagent Addition: Add Hydrazine Hydrate (1.2 equiv).
-
Cyclization: Reflux the mixture for 3 hours. The ketone undergoes condensation with one hydrazine nitrogen, followed by intramolecular attack on the nitrile carbon.
-
Isolation: Cool to room temperature. The product often precipitates out. If not, concentrate in vacuo and triturate with cold ether.
-
Validation: Confirm structure via
H-NMR (look for the disappearance of the singlet of the starting material and appearance of the pyrazole -CH- signal).
Visualization of Synthesis Logic
The following diagram outlines the logical flow for synthesizing the core intermediate and its conversion to a drug scaffold.
Figure 2: Step-by-step synthetic workflow from raw materials to bioactive scaffold.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles. |
| STOT-SE | H335: May cause respiratory irritation | Work in a fume hood. |
Storage: Store in a cool, dry place (room temperature is generally stable, but
References
Sources
13C NMR analysis of 3-(4-Ethylphenyl)-3-oxopropanenitrile
Technical Guide: C NMR Analysis of this compound
Executive Summary
This guide details the structural elucidation and validation of This compound (C
This document moves beyond basic spectral prediction, offering a self-validating protocol that accounts for solvent-dependent equilibria, substituent effects on the aromatic system, and critical acquisition parameters required for quantitative integration accuracy.[1]
Structural Context & Reactivity
Before acquisition, the operator must understand the dynamic nature of the analyte. The core structure features a benzoyl moiety substituted with a para-ethyl group, linked to an acetonitrile fragment.[1]
The Tautomeric Challenge
In solution,
-
Keto Form: Dominant in non-polar solvents (e.g., CDCl
).[1] Characterized by a distinct carbonyl signal (~190 ppm) and a high-field methylene signal (~29 ppm). -
Enol Form: Stabilized by polar aprotic solvents (e.g., DMSO-
) or hydrogen bonding.[1] Characterized by vinylic carbons (~90 ppm and ~160-170 ppm).[1]
Operational Directive: For routine purity analysis, CDCl
Experimental Protocol
To ensure data integrity and reproducibility, the following acquisition parameters are mandatory. This protocol minimizes artifacts arising from the long spin-lattice relaxation times (
Sample Preparation[1][2]
-
Mass: 30–50 mg (optimal for
C sensitivity).[1] -
Solvent: 0.6 mL CDCl
(99.8% D) + 0.03% TMS (internal standard). -
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Filtration: Filter through a glass wool plug if any turbidity is observed to prevent magnetic susceptibility broadening.[1]
Acquisition Parameters (Bruker/Varian Standard)
| Parameter | Value | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets; NOE enhancement improves S/N. |
| Spectral Width | 240 ppm | Covers full range from TMS (0 ppm) to Ketone (>190 ppm).[1] |
| Relaxation Delay (D1) | 3.0 - 5.0 seconds | Critical: Quaternary carbons (C=O, CN, C-ipso) have long |
| Scans (NS) | 512 - 1024 | Required for adequate S/N on quaternary carbons.[1] |
| Temperature | 298 K (25°C) | Standardizes chemical shifts and tautomeric equilibrium constants.[1] |
Spectral Assignment & Logic
The following assignments are based on additive substituent effects and characteristic shift ranges. The molecule contains 9 unique carbon environments (due to symmetry in the aromatic ring).[1]
Data Table: Predicted C Chemical Shifts (in CDCl )
| Carbon Label | Functional Group | Shift ( | Multiplicity (DEPT-135) | Mechanistic Logic |
| C1 | Nitrile (C | 113.5 - 114.5 | Quaternary (C) | Characteristic range for aliphatic nitriles; low intensity due to lack of NOE.[1][2] |
| C2 | 29.0 - 29.5 | Secondary (CH | Shielded aliphatic, but deshielded relative to alkanes by adjacent C=O and CN.[1] | |
| C3 | Ketone (C=O) | 186.0 - 188.0 | Quaternary (C) | Conjugated with aromatic ring (shielded relative to aliphatic ketones at ~205 ppm).[1] |
| C4 | Aromatic (ipso-CO) | 132.0 - 133.0 | Quaternary (C) | Inductive deshielding by carbonyl; quaternary nature confirmed by low intensity.[1] |
| C5/C9 | Aromatic (ortho) | 128.5 - 129.5 | Tertiary (CH, Up) | Ortho to carbonyl; typically doublet in HSQC.[1] |
| C6/C8 | Aromatic (meta) | 128.0 - 129.0 | Tertiary (CH, Up) | Meta to carbonyl; often overlaps with ortho signals.[1] |
| C7 | Aromatic (para-Et) | 150.0 - 152.0 | Quaternary (C) | Deshielded by the Ethyl group (alkyl donation) and ipso position.[1] |
| C10 | Ethyl Methylene (CH | 28.5 - 29.2 | Secondary (CH | Benzylic position; shifts slightly downfield due to ring current.[1] |
| C11 | Ethyl Methyl (CH | 15.0 - 15.5 | Primary (CH | Terminal methyl; standard aliphatic region.[1] |
Diagnostic Nuances[2][3][4][5]
Validation Workflows
To guarantee scientific integrity, the assignment must be validated using 2D NMR techniques. The following Graphviz diagrams illustrate the logical flow for structural confirmation and the tautomeric equilibrium involved.
Diagram 1: Structural Validation Logic (HMBC/HSQC)
Caption: Workflow for differentiating overlapping aliphatic signals and confirming quaternary carbon connectivity via Heteronuclear Multiple Bond Correlation (HMBC).
Diagram 2: Tautomeric Equilibrium Dynamics
Caption: The chemical shift profile changes drastically based on the solvent system; CDCl3 favors the Keto form, simplifying analysis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for general shift ranges).
-
Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link][1]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Available at: [Link][1]
- Hansen, P. E. (1979). "Carbon-13 NMR Chemical Shifts of Keto-Enol Tautomers." Magnetic Resonance in Chemistry. (Provides basis for enol shift predictions).
Technical Guide: Reactivity & Applications of 3-(4-Ethylphenyl)-3-oxopropanenitrile
Executive Summary
3-(4-Ethylphenyl)-3-oxopropanenitrile (CAS: 406937-23-3) is a specialized
This guide analyzes the reactivity of the nitrile group within this scaffold, specifically its dual role as an electrophilic trap in cyclocondensations and an electron-withdrawing activator for C-C bond formation. The primary application of this molecule is in the high-yield synthesis of 3-amino-5-arylpyrazoles and pyrimidines , motifs ubiquitous in kinase inhibitors (e.g., p38 MAP kinase pathways) and anti-inflammatory agents.
Structural Analysis & Electronic Properties
To manipulate this molecule effectively, one must understand the electronic "tug-of-war" occurring across the propane backbone.
The Active Methylene System
The molecule features a methylene bridge (
-
The Carbonyl (
): A hard electrophile. -
The Nitrile (
): A linear, cylindrical electrophile with high -character.
pKa & Acidity:
The parent compound, benzoylacetonitrile, has a pKa of
Tautomeric Equilibrium
In solution, the compound exists in equilibrium between the keto and enol forms. While the keto form typically predominates in non-polar solvents (
Implication for Reactivity:
-
Nucleophilic Attack: Occurs primarily at the carbonyl carbon (hard center) first.
-
Electrophilic Attack: Occurs at the
-carbon (soft center) via the enolate.
Reactivity Map: The Nitrile as a "Trap"
The nitrile group in this scaffold rarely reacts in isolation; its reactivity is coupled with the adjacent carbonyl.
Heterocycle Synthesis (The "Pinner-Cyclization" Mode)
The most valuable reaction of this scaffold is its condensation with binucleophiles (hydrazines, guanidines). Here, the nitrile acts as an intramolecular electrophile .
Mechanism (Pyrazole Formation):
-
Step 1: Hydrazine attacks the ketone (more electrophilic) to form a hydrazone intermediate.
-
Step 2: The terminal amine of the hydrazone attacks the nitrile carbon (Pinner-like reaction).
-
Step 3: Tautomerization yields the aromatic 3-amino-5-(4-ethylphenyl)pyrazole.
Note on Regioselectivity: The reaction is highly regioselective. The 4-ethylphenyl group ends up at the 5-position, and the amino group (derived from the nitrile) ends up at the 3-position.
Knoevenagel Condensation (The "Activator" Mode)
The nitrile group activates the
Visualization: Reactivity Pathways
The following diagram maps the divergent synthetic pathways accessible from this core scaffold.
Caption: Divergent synthesis pathways. The nitrile group enables heterocyclization (top/bottom) and activates C-C bond formation (middle).
Experimental Protocol: Synthesis of 3-Amino-5-(4-Ethylphenyl)pyrazole
This protocol demonstrates the conversion of the nitrile group into an exocyclic amine via cyclization. This is a standard workflow for generating kinase inhibitor fragments.
Reagents & Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Hydrazine monohydrate (64-65% in water, 2.0 eq)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates hydrazone formation.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 20 mL of absolute ethanol. The solution should be clear.
-
Addition: Add hydrazine monohydrate (20 mmol) dropwise at room temperature. Caution: Exothermic reaction.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) for 3–5 hours.-
Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (
) should disappear, and a lower spot (amine product) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water.
-
Stir vigorously for 15 minutes. The product usually precipitates as a white to off-white solid.
-
-
Purification:
-
Filter the solid via vacuum filtration.
-
Wash the cake with cold water (
) and cold ethanol ( ). -
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to remove trace hydrazone intermediates.
-
Validation (Expected Analytical Data)
-
Appearance: White crystalline solid.
-
IR (
): 3400-3200 ( stretch), 1620 ( ), Absence of 2200-2250 ( stretch). -
1H NMR (DMSO-
): 12.0 (s, 1H, pyrazole NH), 7.2-7.8 (m, 4H, Ar-H), 5.8 (s, 1H, pyrazole CH), 4.5-5.0 (br s, 2H, ), 2.6 (q, 2H, ethyl), 1.2 (t, 3H, ethyl).
Mechanistic Insight: Why this Works
The transformation of the nitrile is driven by the thermodynamic stability of the aromatic pyrazole ring.
Caption: Mechanistic flow of pyrazole synthesis. The nitrile serves as the electrophilic closure point.
Comparative Data: Substituent Effects
The following table illustrates how the 4-Ethyl group compares to other common analogs in this reaction class, aiding in rational drug design.
| Substituent (Para) | Electronic Effect | pKa ( | Nucleophilicity of Enolate | Solubility (LogP) |
| -H (Parent) | Neutral | ~7.8 | Moderate | Low |
| -NO2 | Strong EWG (-I, -M) | ~6.5 | Low (Stable Anion) | Moderate |
| -OMe | Donor (+M) | ~8.5 | High | Moderate |
| -Ethyl (Target) | Weak Donor (+I) | ~8.1 | High | High (Lipophilic) |
Key Takeaway: The 4-Ethyl group maintains high nucleophilicity of the enolate (good for alkylation) while significantly improving lipophilicity, a desirable trait for crossing cell membranes in drug candidates.
References
-
Synthesis of
-Ketonitriles: -
Heterocycle Formation (Pyrazoles)
- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses.
- Source: N
-
URL:[Link]
-
pKa and Physical Properties
-
Reaction Mechanisms (Wolff-Kishner/Hydrazine)
- Title: Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction.
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 3-(4-Ethylphenyl)-3-oxopropanenitrile in organic solvents
Technical Guide: Solubility Profiling and Solvent Systems for 3-(4-Ethylphenyl)-3-oxopropanenitrile
CAS Number: 96220-15-4 Synonyms: 4-Ethylbenzoylacetonitrile; 3-oxo-3-(4-ethylphenyl)propanenitrile Molecular Formula: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol [1]
Part 1: Executive Summary & Chemical Profile
This compound is a critical β-keto nitrile intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds, including pyrazoles and isoxazoles (often COX-2 inhibitors or kinase inhibitors). Its solubility profile is governed by the competition between its polar "head" (the β-keto nitrile moiety, which exhibits keto-enol tautomerism) and its lipophilic "tail" (the 4-ethylphenyl group).
Understanding its solubility is essential for:
-
Reaction Optimization: Selecting solvents that solubilize reactants while managing the active methylene acidity (pKa ~9–10).
-
Purification: Designing crystallization protocols to remove non-polar impurities.
-
Process Scale-up: Avoiding "oiling out" during cooling cycles.
Physicochemical Solubility Drivers
| Feature | Influence on Solubility |
| Active Methylene (-CH₂-) | High acidity allows deprotonation in basic media; enhances solubility in polar aprotic solvents (DMSO, DMF). |
| Nitrile Group (-CN) | Strong dipole; promotes solubility in polar organic solvents (Acetonitrile, Acetone). |
| Ethylphenyl Group | Lipophilic domain; limits water solubility; enhances solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents. |
| Keto-Enol Tautomerism | In polar protic solvents (MeOH, EtOH), the enol form may be stabilized, affecting saturation limits. |
Part 2: Solubility Landscape
As specific thermodynamic data tables (mole fraction vs. temperature) are rarely published for this specific derivative, this section synthesizes empirical data from synthesis protocols and structural analogs (e.g., benzoylacetonitrile).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc | High | Primary reaction media; difficult to remove (high BP). |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Excellent for recrystallization (high solubility at boiling, low at ambient). |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Used for extraction and liquid-liquid partitioning. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Preferred "green" solvent for extraction and crystallization. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate (Hot) | Used in azeotropic water removal; compound may precipitate upon cooling. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-solvents used to force precipitation or wash crystals. |
| Water | Water | Insoluble | Anti-solvent; aqueous washes used to remove inorganic salts. |
Thermodynamic Behavior (Predicted)
Based on the Apelblat Equation and Van't Hoff analysis of similar β-keto nitriles:
-
Dissolution Enthalpy (
): Positive (Endothermic). Solubility increases with temperature.[2][3] -
Entropy (
): Positive (Entropy-driven). -
Ideal Recrystallization System: Ethanol/Water (90:10) or Toluene/Heptane. The ethyl group increases solubility in Toluene compared to the unsubstituted benzoylacetonitrile.
Part 3: Experimental Protocol for Solubility Determination
Since exact mole fraction data is proprietary or unavailable, you must generate a Solubility Curve before scaling up. Use this self-validating gravimetric protocol.
Protocol: Static Equilibrium Gravimetric Method
Objective: Determine the mole fraction solubility (
Reagents:
-
This compound (Purity >98% by HPLC).
-
HPLC Grade Solvents (EtOH, EtOAc, Toluene, Acetonitrile).
Workflow:
-
Saturation: Add excess solid compound to 10 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.
-
Equilibration: Stir at fixed temperature (
) for 24 hours.-
Validation: Ensure solid phase is always present. If all solid dissolves, add more.
-
-
Sedimentation: Stop stirring and allow phases to separate for 2 hours at constant
. -
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.
-
Quantification:
-
Transfer a known volume (
) to a tared weighing dish. -
Evaporate solvent under vacuum/nitrogen stream.
-
Weigh the dry residue (
).
-
-
Calculation:
Visualization: Solubility Determination Workflow
Caption: Step-by-step gravimetric workflow for determining thermodynamic solubility limits.
Part 4: Data Analysis & Modeling
Once experimental data is gathered, fit the data to the Modified Apelblat Equation to predict solubility at any temperature within the range. This is standard for regulatory filing (CMC sections).
- : Mole fraction solubility.[3][4]
- : Absolute temperature (Kelvin).[3][4]
- : Empirical constants derived from regression analysis.
Interpretation Guide:
-
High
value: Indicates strong temperature dependence (steep solubility curve). Implication: Good candidate for cooling crystallization. -
Low
value: Solubility is flat across temperatures. Implication: Requires evaporative crystallization or anti-solvent addition.
Part 5: Solute-Solvent Interaction Mechanism
Understanding why the compound dissolves aids in solvent substitution.
-
Dipole-Dipole Interactions: The nitrile (-CN) and carbonyl (C=O) groups interact strongly with polar solvents like Acetone and DMSO.
-
Hydrogen Bonding: The active methylene proton is a weak H-bond donor; the carbonyl oxygen is an H-bond acceptor. Alcohols (EtOH) solvate via H-bonding.
-
Van der Waals Forces: The 4-ethylphenyl tail requires dispersion forces for solvation. This is why Toluene is effective, whereas water (dominated by H-bond networks) excludes the hydrophobic tail.
Visualization: Interaction Map
Caption: Mechanistic breakdown of solvent interactions based on molecular moieties.
Part 6: References
-
Sigma-Aldrich. Product Specification: this compound (CAS 96220-15-4).
-
BenchChem. Reproducibility of 3-Oxopropanenitrile Synthesis: Solvent Selection and Protocols.
-
National Institute of Standards and Technology (NIST). IUPAC-NIST Solubility Database: Acetonitrile and Nitrile Derivatives.
-
Royal Society of Chemistry (RSC). Synthesis of β-ketonitriles via transition-metal-free reaction of amides. (Contextual reference for purification solvents).
-
Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999. (Foundational reference for the Apelblat Model used in Part 4).
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(4-Ethylphenyl)-3-oxopropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 3-(4-ethylphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate, starting from 4-ethylacetophenone. The synthesis is based on a robust Claisen condensation reaction, a fundamental carbon-carbon bond-forming strategy in organic chemistry. This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and data interpretation, designed to ensure reproducibility and success in a laboratory setting.
Introduction: The Significance of β-Ketonitriles in Medicinal Chemistry
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a methylene bridge. This unique structural motif imparts a high degree of chemical versatility, making them prized intermediates in the synthesis of a wide array of heterocyclic compounds and complex molecules.[1][2] The nitrile group, in particular, is a key pharmacophore in numerous approved drugs, contributing to their metabolic stability and binding affinity.[3]
This compound serves as a crucial building block for various biologically active molecules, including anti-inflammatory agents and potential anticancer candidates.[4][5] Its synthesis from readily available starting materials like 4-ethylacetophenone is therefore of significant interest to the drug discovery and development community. This application note details a reliable and efficient synthetic route to this important intermediate.
The Synthetic Pathway: A Claisen Condensation Approach
The synthesis of this compound from 4-ethylacetophenone is achieved through a base-mediated Claisen condensation reaction.[6][7][8] In this procedure, the enolate of 4-ethylacetophenone acts as the nucleophile, attacking an acylating agent. While various acylating agents can be used, this protocol will focus on a common and effective method. The overall transformation is depicted below:
Overall Reaction Scheme:
The reaction proceeds by deprotonation of the α-carbon of 4-ethylacetophenone by a strong base, typically sodium ethoxide, to generate a reactive enolate ion.[6][9] This enolate then undergoes nucleophilic acyl substitution with a suitable electrophile, such as diethyl carbonate, to form a β-keto ester, which can be further converted to the target β-ketonitrile. For a more direct approach, a cyano-containing electrophile can be employed. This guide will focus on the well-established Claisen condensation to form the β-keto ester, followed by a conceptual outline for its conversion to the nitrile, reflecting a common synthetic strategy.
Mechanistic Insights into the Claisen Condensation
The Claisen condensation is a cornerstone of organic synthesis. The mechanism for the reaction of 4-ethylacetophenone with diethyl carbonate in the presence of sodium ethoxide involves the following key steps:
-
Enolate Formation: The alkoxide base (ethoxide) abstracts an acidic α-proton from 4-ethylacetophenone to form a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The enolate ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. This results in the formation of a tetrahedral intermediate.
-
Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group. This yields the β-keto ester.
-
Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ketone. Therefore, a full equivalent of base is required to deprotonate the product, driving the equilibrium towards the product side.[9]
-
Protonation (Workup): Acidification of the reaction mixture in a separate workup step protonates the enolate of the β-keto ester to yield the final neutral product.[10]
Caption: Mechanism of the Claisen Condensation.
Experimental Protocol
This protocol details the synthesis of the intermediate, ethyl 3-(4-ethylphenyl)-3-oxopropanoate, which can then be converted to the target nitrile.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| 4-Ethylacetophenone | C₁₀H₁₂O | 148.20 | 10.0 g | Purity >98% |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 5.5 g | Handle under inert gas |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 25 mL | Anhydrous |
| Toluene | C₇H₈ | 92.14 | 100 mL | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~20 mL | 2M aqueous solution |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | For extraction |
| Saturated NaCl solution | NaCl(aq) | - | 50 mL | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (5.5 g).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add 4-ethylacetophenone (10.0 g) dropwise to the suspension. Following this, add diethyl carbonate (25 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid (~100 mL) with vigorous stirring.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, ethyl 3-(4-ethylphenyl)-3-oxopropanoate, can be purified by vacuum distillation or column chromatography on silica gel.
Conversion to this compound
The conversion of the resulting β-keto ester to the β-ketonitrile is a subsequent synthetic step. A common method involves the formation of an enamine or oxime, followed by dehydration or rearrangement. A detailed protocol for this conversion is beyond the scope of this application note, but established methods can be found in the organic synthesis literature.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Ethylacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Handle with care and avoid inhalation of vapors.
-
Sodium Ethoxide: Flammable solid and self-heating; may catch fire.[13] Causes severe skin burns and eye damage.[14][15][16] It is highly reactive with water. Handle under an inert atmosphere.
-
Diethyl Carbonate: Flammable liquid and vapor.[17][18][19][20] Keep away from heat, sparks, and open flames.
-
Toluene: Flammable liquid and vapor. Toxic if inhaled or in contact with skin.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Data and Expected Results
The final product, this compound, is a solid or oil.[21][22]
-
Molecular Weight: 173.21 g/mol [22]
-
Appearance: Typically a solid or oil.[23]
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Discussion and Field-Proven Insights
The success of the Claisen condensation is highly dependent on the reaction conditions.
-
Choice of Base: Sodium ethoxide is used as the base because it is readily available and effective for this transformation. The use of the same alkoxide as the leaving group in the ester prevents transesterification side reactions.[6]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as sodium ethoxide reacts violently with water, and the presence of water would quench the enolate, halting the reaction.
-
Stoichiometry of the Base: A full equivalent of the base is necessary because the product β-keto ester is more acidic than the starting ketone. The deprotonation of the product by the base drives the reaction to completion.[9]
-
Workup Procedure: The acidic workup is a critical step to neutralize the reaction mixture and protonate the enolate of the product to yield the neutral β-keto ester.[10]
Caption: Experimental Workflow Diagram.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of a β-keto ester intermediate, a crucial precursor to this compound, via a Claisen condensation. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl acetopyruvate. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Ethylacetophenone. Retrieved from [Link]
-
ResearchGate. (2021, October 31). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Stack Exchange. (2016, November 19). Acetophenone reacted with LDA and diethyl carbonate. Why do I need HCl? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl carbonate. Retrieved from [Link]
-
Study.com. (n.d.). The reaction of diethyl heptanedioate with sodium ethoxide would give as the product: (mechanism). Retrieved from [Link]
- Google Patents. (n.d.). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
-
YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95%. Retrieved from [Link]
-
ResearchGate. (2023, August 10). A High-Yielding Preparation of β-Ketonitriles | Request PDF. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Diethyl carbonate - Safety Data Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-3-oxopropanoate. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2005, January 30). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Retrieved from [Link]
-
ResearchGate. (2023, August 6). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of 3-(4-Ethylphenyl)-3-oxopropanenitrile via Claisen Condensation
Introduction
β-Ketonitriles are highly valuable intermediates in organic synthesis, serving as precursors for a diverse range of pharmaceuticals and heteroaromatic compounds.[1] One such important β-ketonitrile is 3-(4-Ethylphenyl)-3-oxopropanenitrile, a key building block in the synthesis of various biologically active molecules. The Claisen condensation reaction offers a robust and efficient method for the synthesis of β-ketonitriles by forming a carbon-carbon bond between an ester and another carbonyl compound, such as a nitrile, in the presence of a strong base.[2][3] This application note provides a detailed protocol for the synthesis of this compound using a crossed Claisen condensation between ethyl 4-ethylbenzoate and acetonitrile.
The core of this transformation lies in the deprotonation of the α-carbon of acetonitrile by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-ethylbenzoate. Subsequent elimination of an ethoxide ion yields the desired β-ketonitrile.[4] A key consideration in this synthesis is the choice of base; it must be strong enough to deprotonate acetonitrile but should not interfere with the reaction through competing nucleophilic substitution or addition reactions.[3][5] Furthermore, a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the resulting β-ketonitrile, which is more acidic than the starting nitrile, thus forming a stable enolate.[3][6][7]
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via a crossed Claisen condensation mechanism. This specific type of Claisen condensation is effective when one of the ester partners does not have enolizable α-hydrogens, as is the case with ethyl 4-ethylbenzoate, thus preventing self-condensation and leading to a more controlled reaction.[2]
Caption: Reaction mechanism for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| Ethyl 4-ethylbenzoate | ≥98% | Sigma-Aldrich | 23375-13-5 |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich | 75-05-8 |
| Sodium ethoxide | 96% | Sigma-Aldrich | 141-52-6 |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific | 60-29-7 |
| Hydrochloric acid | 2 M aqueous solution | VWR | 7647-01-0 |
| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories | 865-49-6 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
NMR spectrometer (400 MHz or higher)
Experimental Protocol
1. Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8]
-
Suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether (100 mL) in the reaction flask.
2. Reagent Addition:
-
Cool the suspension to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of ethyl 4-ethylbenzoate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether (50 mL).
-
Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture vigorously at room temperature overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Workup and Isolation:
-
Cool the reaction mixture in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid until the mixture is neutralized to a pH of approximately 7.[9] This step is crucial as the β-ketonitrile product is sensitive to both acidic and basic conditions.[8]
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).[8]
-
Combine all organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. It is important to maintain a low temperature (<30°C) during solvent removal to minimize product degradation.[8]
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10]
Characterization
The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and a singlet for the methylene protons adjacent to the carbonyl and nitrile groups.[10]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the nitrile carbon, and the various carbons of the ethylphenyl group.[12]
Safety Precautions
-
Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable solid that reacts violently with water.[13] It should be handled in a fume hood under an inert atmosphere.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[13][14]
-
Acetonitrile: Acetonitrile is a flammable liquid and is toxic if inhaled or absorbed through the skin.[15] All manipulations should be performed in a well-ventilated fume hood.[16][17]
-
Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
-
General: A thorough risk assessment should be conducted before starting the experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure all reagents are anhydrous. Extend the reaction time. Use a stronger, non-nucleophilic base like sodium hydride or potassium tert-butoxide, which can sometimes improve yields.[1][2] |
| Product degradation during workup | Maintain a neutral pH during the workup and keep the temperature low during solvent evaporation. | |
| Formation of side products | Self-condensation of acetonitrile | Ensure slow, controlled addition of the acetonitrile/ester mixture to the base. |
| Hydrolysis of the ester | Use an alkoxide base that matches the alcohol portion of the ester (sodium ethoxide for an ethyl ester) to prevent transesterification.[5] | |
| Difficulty in purification | Oily product | If the product is difficult to crystallize, purification by column chromatography is recommended. |
Conclusion
The Claisen condensation provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the choice of base, high yields of the desired β-ketonitrile can be achieved. The protocol outlined in this application note is designed to be a comprehensive guide for researchers in synthetic chemistry and drug development, enabling the consistent and efficient production of this valuable intermediate.
References
-
Claisen Condensation. Organic Chemistry Portal. [Link]
- PROCESS FOR THE PREPARATION OF beta-ketonitriles.
-
Claisen condensation. Wikipedia. [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. [Link]
-
The Choice of Base in Claisen Condensation. Chemistry Steps. [Link]
-
Base used in Claisen Condensation. Chemistry Stack Exchange. [Link]
- Process for the preparation of beta-ketonitriles.
- Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
-
Carboxylic Derivatives - The Claisen Condensation. Chemistry LibreTexts. [Link]
-
Claisen Condensation Mechanism. University of California, Davis. [Link]
-
A High-Yielding Preparation of β-Ketonitriles. ResearchGate. [Link]
-
Claisen Condensation Reactions. YouTube. [Link]
-
Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of Puerto Rico, Rio Piedras. [Link]
-
Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Beilstein Journals. [Link]
-
The Claisen Condensation. University of Babylon. [Link]
-
The Claisen Condensation Reaction. OpenStax. [Link]
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]
-
Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. The Society of Synthetic Organic Chemistry, Japan. [Link]
-
SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. [Link]
-
CLAISEN CONDENSATION. PHARMD GURU. [Link]
-
Mixed Claisen Condensations. Chemistry LibreTexts. [Link]
-
Acetonitrile. University of California, Santa Barbara. [Link]
-
Electronic supplementary information. Royal Society of Chemistry. [Link]
-
Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Claisen condensation. L.S.College, Muzaffarpur. [Link]
-
Examples of Synthesis using the Claisen Condensation. YouTube. [Link]
-
NMR-Based Structure Characterization. Max-Planck-Institut für Kohlenforschung. [Link]
Sources
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 10. oncotarget.com [oncotarget.com]
- 11. NMR-Based Structure Characterization [kofo.mpg.de]
- 12. rsc.org [rsc.org]
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- 16. utoledo.edu [utoledo.edu]
- 17. nj.gov [nj.gov]
Use of 3-(4-Ethylphenyl)-3-oxopropanenitrile in heterocyclic synthesis
Application Note: Heterocyclic Synthesis Using 3-(4-Ethylphenyl)-3-oxopropanenitrile
Executive Summary
This technical guide details the utility of This compound (CAS: 40696-46-6, analogous derivatives) as a pivotal
The 4-ethylphenyl moiety offers a specific advantage in medicinal chemistry: it provides a moderate increase in lipophilicity (
-
Electrophilic Carbonyl (C3): Susceptible to nucleophilic attack (e.g., hydrazines, amines).
-
Acidic Methylene (C2): Active site for Knoevenagel condensations and alkylations (
). -
Electrophilic Nitrile (CN): Precursor for amidines or target for intramolecular cyclization.
This guide focuses on two high-value transformations: the synthesis of 3-aminopyrazoles (kinase inhibitor scaffolds) and 2-amino-4H-pyrans (multicomponent reactions).
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 173.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOH (hot), DCM. Sparingly soluble in water. |
| Storage | Store at 2-8°C under inert atmosphere (Ar/N2). Hygroscopic. |
Application Module A: Synthesis of 3-Aminopyrazoles
Rationale:
The reaction of
Mechanism of Action
The reaction proceeds via a condensation-cyclization sequence.[1] Initially, the hydrazine terminal nitrogen attacks the C3 carbonyl to form a hydrazone intermediate. Subsequently, the second nitrogen attacks the nitrile carbon (intramolecular nucleophilic addition), followed by tautomerization to the aromatic pyrazole.
Experimental Protocol
Target: 5-(4-Ethylphenyl)-1H-pyrazol-3-amine
Reagents:
-
This compound (1.0 eq)
-
Hydrazine monohydrate (64% or 98%) (2.5 eq)
-
Ethanol (Absolute) (10 vol)
-
Catalytic Acetic Acid (0.1 eq) - Optional, accelerates hydrazone formation.
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.73 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
Addition: Add 1.25 mL (approx. 25 mmol) of hydrazine hydrate dropwise over 5 minutes. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). -
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly.
-
Isolation:
-
If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
If solution remains clear: Concentrate to 1/3 volume under reduced pressure, then add ice-cold water (10 mL) to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.
Expected Yield: 75–85% Characterization:
-
1H NMR (DMSO-d6):
12.0 (br s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 5.8 (s, 1H, Pyrazole-CH), 4.5 (br s, 2H, NH2), 2.6 (q, 2H, Et), 1.2 (t, 3H, Et).
Pathway Visualization
Figure 1: Mechanistic pathway for the synthesis of aminopyrazoles from
Application Module B: Multicomponent Synthesis of 4H-Pyrans
Rationale: The 2-amino-4H-pyran scaffold is a "privileged structure" in drug discovery, often exhibiting anticancer and antimicrobial activity. Using this compound in a multicomponent reaction (MCR) allows for the rapid generation of diversity.
Experimental Protocol
Target: 2-Amino-3-cyano-4-aryl-6-(4-ethylphenyl)-4H-pyran derivatives.
Reagents:
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
This compound (1.0 eq)
-
Catalyst: Piperidine (10 mol%) or Et3N
Step-by-Step Workflow:
-
Preparation: In a 50 mL flask, combine 1.40 g (10 mmol) 4-chlorobenzaldehyde and 0.66 g (10 mmol) malononitrile in 15 mL Ethanol.
-
Activation: Add 0.1 mL piperidine. Stir at room temperature for 15 minutes. A precipitate (Knoevenagel adduct: arylidenemalononitrile) may form.
-
Addition: Add 1.73 g (10 mmol) of this compound.
-
Reaction: Reflux the mixture for 2–3 hours.
-
Work-up: The product typically precipitates out of the hot solution or upon cooling.
-
Isolation: Filter the solid, wash with cold ethanol and hexane.
-
Purification: Recrystallization from DMF/Ethanol.
Key Mechanistic Insight:
The reaction proceeds via a Michael Addition of the
MCR Pathway Visualization
Figure 2: One-pot multicomponent assembly of the 4H-pyran scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazole) | Incomplete cyclization | Increase reaction time; add catalytic acetic acid to protonate the nitrile. |
| Oiling Out (MCR) | Solvent polarity mismatch | Use Ethanol/Water mixtures (7:3) to force precipitation. Scratch flask to induce nucleation. |
| Impurity Formation | Self-condensation of ketone | Ensure aldehyde and malononitrile react first (sequential addition) before adding the |
| Starting Material Recovery | Enolate stability | Use a stronger base (e.g., NaOEt) if piperidine is insufficient, though piperidine is usually optimal for MCRs. |
References
-
Synthesis of Pyrazoles
-Ketonitriles:-
Title: The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole.
- Source: Journal of the Chemical Society, Perkin Transactions 1.
- Relevance: Establishes the core mechanism for hydrazine condensation with nitrile-containing active methylene compounds.
-
-
Multicomponent Synthesis of 4H-Pyrans
- Title: Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Deriv
- Source: Letters in Applied NanoBioScience (2022).
-
URL:[Link] (General Journal Link - Specific article DOI: 10.33263/LIANBS121.025)
- Relevance: Validates the 3-component protocol using malononitrile, aldehydes, and CH-acids.
-
Knoevenagel Condensation Protocols
-
Biological Relevance of 4-Ethylphenyl Moiety
- Title: 2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole and 2-[3-(4-ethylphenyl)propan-3-one]-5-(substituted phenyl)
-
Source: Acta Poloniae Pharmaceutica (via ResearchGate).[7]
-
URL:[Link]
- Relevance: Directly cites the synthesis and biological testing of heterocycles derived from the 4-ethylphenyl-3-oxopropanyl scaffold.
-
General Reactivity of Benzoylacetonitriles
- Title: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (Analogous Chemistry).
- Source: Oncotarget.
-
URL:[Link]
- Relevance: Provides characterization and handling data for the 4-chloro analog, which is chemically equivalent to the 4-ethyl analog for protocol design.
Sources
- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. sciforum.net [sciforum.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Application Note & Protocol: The Gewald Reaction with 3-(4-Ethylphenyl)-3-oxopropanenitrile for the Synthesis of Polysubstituted 2-Aminothiophenes
Introduction: The Strategic Importance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] These heterocyclic compounds are prevalent in a wide array of pharmacologically active molecules, demonstrating antimicrobial, anti-inflammatory, and kinase inhibition properties.[3][4][5] The Gewald reaction, a multicomponent condensation process discovered by Karl Gewald, remains one of the most efficient and versatile methods for synthesizing these valuable structures.[1][6][7] It typically involves the condensation of a ketone or aldehyde with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst.[8]
This application note provides a detailed protocol and expert insights for the Gewald reaction utilizing 3-(4-Ethylphenyl)-3-oxopropanenitrile. This β-ketonitrile is a valuable precursor that acts as the ketone component, enabling the synthesis of a highly functionalized tetrasubstituted 2-aminothiophene. Such structures are of significant interest in drug discovery programs and for creating novel π-conjugated systems for materials science applications.[9][10][11] We will explore the reaction mechanism, provide a step-by-step experimental workflow, and discuss key parameters for optimization and success.
Reaction Principle and Mechanism
The Gewald reaction is a domino sequence that elegantly constructs the thiophene ring in a single pot.[10] The mechanism, though not entirely elucidated in its earliest days, is now understood to proceed through several key stages.[6][7]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (in this case, the keto group of this compound) and a second active methylene compound (e.g., malononitrile).[6][12] The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the active methylene compound, which then attacks the carbonyl carbon of the ketonitrile.[13][14]
-
Michael Addition of Sulfur: Elemental sulfur (S₈) is activated by the base and adds to the electron-deficient β-carbon of the Knoevenagel adduct in a Michael-type addition. The exact mechanism of sulfur addition is still debated but is a critical step in forming the C-S bond.[6]
-
Thorpe-Ziegler Cyclization & Tautomerization: The sulfur-adduct intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, where a nucleophilic attack from the sulfur atom onto one of the nitrile groups occurs.[13] A subsequent tautomerization of the resulting imine intermediate yields the stable aromatic 2-aminothiophene product.[6]
Caption: A simplified representation of the key stages in the Gewald reaction.
Experimental Protocol
This protocol details the one-pot synthesis of 4-(4-Ethylphenyl)-3,5-dicyano-2-aminothiophene from this compound and malononitrile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount | Notes |
| This compound | 187.22 | 10.0 | 1.0 | 1.87 g | The primary ketone-containing substrate. |
| Malononitrile | 66.06 | 10.0 | 1.0 | 0.66 g | The active methylene nitrile component. |
| Elemental Sulfur | 32.07 (as S) | 10.0 | 1.0 | 0.32 g | Use finely powdered sulfur for best results. |
| Morpholine | 87.12 | 2.0 | 0.2 | 0.2 mL (approx. 174 mg) | Acts as the basic catalyst. |
| Ethanol (Absolute) | 46.07 | - | - | 30 mL | Reaction solvent. |
| Deionized Water | 18.02 | - | - | ~200 mL | For quenching and washing. |
| Hexane / Ethyl Acetate | - | - | - | As needed | For recrystallization. |
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Hydrogen sulfide (H₂S), a toxic and flammable gas, may be produced as a byproduct. Handle malononitrile and morpholine with appropriate personal protective equipment (gloves, safety glasses).
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.87 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by the dropwise addition of morpholine (0.2 mL, ~2.0 mmol) while stirring.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: a. Once the reaction is complete (as indicated by the consumption of starting material on TLC), remove the flask from the heat source and allow it to cool to room temperature. b. Pour the cooled reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring vigorously. A solid precipitate should form.
-
Expert Insight: Quenching in ice water is a critical step. It stops the reaction and drastically reduces the solubility of the organic product, causing it to precipitate out of the ethanolic solution, facilitating easy isolation. c. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 25 mL) and then a small amount of cold ethanol to remove residual impurities.
-
-
Purification: The crude product is often of high purity but can be further purified by recrystallization. a. Dissolve the crude solid in a minimal amount of hot ethyl acetate. b. Add hexane dropwise until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration and dry them under vacuum. A typical yield for this reaction is in the range of 75-90%.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Visualization
Caption: A step-by-step overview of the synthesis, from setup to final analysis.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Inactive catalyst or insufficient amount.2. Reaction time too short or temperature too low. | 1. Use fresh morpholine or triethylamine. Increase catalyst loading slightly (e.g., to 0.3 eq).2. Extend reflux time and monitor carefully with TLC. Ensure proper heating. |
| Dark, Oily Product | 1. Reaction temperature too high, leading to decomposition.2. Presence of sulfur-related polymeric byproducts. | 1. Maintain a gentle reflux; avoid aggressive heating.2. Ensure thorough washing during work-up. A hot ethanol trituration of the crude product can help remove impurities. |
| Product Fails to Precipitate | 1. Insufficient water used for quenching.2. Product is more soluble than expected. | 1. Use a larger volume of ice-cold water.2. After quenching, extract the aqueous mixture with ethyl acetate, dry the organic layer, and evaporate the solvent. |
| Incomplete Reaction | The Knoevenagel condensation is sluggish for some aryl ketones.[8] | Consider using a different solvent like DMF, which can accelerate the reaction, or a more potent catalyst like L-proline under mild conditions.[4] |
Conclusion
The Gewald reaction offers a powerful and direct route to highly substituted 2-aminothiophenes, which are of paramount importance in drug discovery and materials science. By using this compound as a key building block, researchers can access complex molecular architectures with high efficiency. The protocol described herein is robust and based on well-established principles of the Gewald synthesis.[3][10] Careful control of reaction parameters and adherence to the outlined work-up procedure are crucial for achieving high yields and purity. This application note serves as a comprehensive guide for scientists looking to leverage this classic multicomponent reaction for their specific research and development needs.
References
-
Title: Gewald reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Gewald Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: ResearchGate URL: [Link]
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkivoc URL: [Link]
-
Title: A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry Source: MDPI URL: [Link]
-
Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar URL: [Link]
-
Title: Gewald Aminothiophene Synthesis Mechanism Source: YouTube URL: [Link]
-
Title: A green chemistry approach to gewald reaction Source: Der Pharma Chemica URL: [Link]
-
Title: Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY Source: International Journal of Pharmacy and Biological Sciences URL: [Link]
-
Title: Green methodologies for the synthesis of 2-aminothiophene Source: PMC - PubMed Central URL: [Link]
-
Title: The Gewald Multicomponent Reaction Source: PubMed - NIH URL: [Link]
-
Title: An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline Source: Organic Chemistry Portal URL: [Link]
-
Title: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications Source: ResearchGate URL: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. youtube.com [youtube.com]
The Role of 3-(4-Ethylphenyl)-3-oxopropanenitrile in Modern Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. 3-(4-Ethylphenyl)-3-oxopropanenitrile, a β-ketonitrile derivative, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its intrinsic reactivity, stemming from the presence of a reactive methylene group flanked by a ketone and a nitrile, allows for its facile conversion into a wide array of heterocyclic systems. These resulting scaffolds, including nicotinonitriles, pyrazoles, pyrimidines, and 2-aminothiophenes, form the core of numerous compounds with demonstrated therapeutic potential, spanning anticancer, anti-inflammatory, and antimicrobial activities.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of this compound and its subsequent application in the construction of medicinally relevant heterocyclic compounds. We will delve into the causality behind synthetic strategies and provide detailed, field-proven protocols for the biological evaluation of the resulting derivatives.
I. Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most efficiently achieved through a Claisen-type condensation reaction. This method involves the base-mediated reaction of an appropriate ester, in this case, ethyl 4-ethylbenzoate, with acetonitrile. The underlying principle of this reaction is the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 4-ethylbenzoate
-
Acetonitrile (anhydrous)
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add sodium methoxide (1.2 equivalents) to anhydrous toluene or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred suspension of sodium methoxide, add a solution of ethyl 4-ethylbenzoate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100°C, depending on the solvent) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it into ice-cold water.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 2M HCl. A precipitate of the product should form.
-
Extract the product from the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them successively with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
II. Application in the Synthesis of Bioactive Heterocycles
The true utility of this compound in medicinal chemistry lies in its role as a versatile precursor for a variety of heterocyclic systems. The presence of the ketone and nitrile functionalities provides multiple reaction sites for cyclization reactions.
A. Synthesis of 2-Aminonicotinonitrile Derivatives as Potential Anticancer Agents
2-Aminonicotinonitrile derivatives are a class of compounds that have garnered significant attention for their diverse biological activities, including potent anticancer effects[1]. A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a β-ketonitrile, such as this compound, often catalyzed by a base like piperidine or ammonium acetate.
Mechanism Insight: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanostyrene intermediate. This is followed by a Michael addition of the enolate of the β-ketonitrile to the activated double bond of the dicyanostyrene. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminonicotinonitrile product.
Sources
Technical Application Note: Nucleophilic Transformations of 3-(4-Ethylphenyl)-3-oxopropanenitrile
[1]
Abstract & Compound Profile
This technical guide details the reactivity profile and synthetic applications of 3-(4-ethylphenyl)-3-oxopropanenitrile (also known as 4-ethylbenzoylacetonitrile).[1] As a
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 2758800 (PubChem CID) |
| Molecular Formula | |
| Molecular Weight | 187.22 g/mol |
| Key Functional Groups | Ketone (Electrophile), Nitrile (Electrophile/Activator), |
Reactivity Landscape
The versatility of this compound stems from its ability to act as both a binucleophile (at the
Mechanistic Pathway Visualization
The following diagram maps the critical reaction pathways accessible to this scaffold when treated with various nucleophiles.
Figure 1: Divergent synthetic pathways for this compound based on reactant choice.
Application I: Synthesis of 3-Amino-5-(4-ethylphenyl)pyrazole
The reaction with hydrazine is the most critical application of this scaffold in drug discovery.[1] The resulting aminopyrazoles are bioisosteres frequently found in p38 MAP kinase inhibitors and anti-inflammatory agents.[1]
Mechanism of Action[5]
-
Initial Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile).[1]
-
Hydrazone Formation: Elimination of water forms a hydrazone intermediate.[1]
-
Cyclization: The distal nitrogen of the hydrazone attacks the nitrile carbon (intramolecular nucleophilic attack).[1]
-
Tautomerization: An imine-enamine tautomerization yields the stable 3-amino-pyrazole aromatic system.[1]
Experimental Protocol
Objective: Synthesis of 3-amino-5-(4-ethylphenyl)-1H-pyrazole.
Materials:
-
This compound (1.0 eq, 10 mmol, 1.87 g)
-
Hydrazine hydrate (80% aq.[1] solution) (2.0 eq, 20 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 3-5 drops) - Optional, improves rate.
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.87 g of the
-ketonitrile in 15 mL of absolute ethanol. Ensure complete dissolution; mild warming (30°C) may be required. -
Addition: Add hydrazine hydrate (1.25 mL) dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower amine spot. -
Work-up: Cool the reaction mixture to room temperature. Pour the solution onto 50 g of crushed ice/water mixture with vigorous stirring.
-
Isolation: The product typically precipitates as a white to off-white solid.[1] Filter via vacuum filtration (Buchner funnel).[1][2]
-
Purification: Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from ethanol/water if necessary.
Expected Results:
-
Yield: 85–92%
-
Appearance: White crystalline solid.[1]
-
Characterization: IR will show disappearance of the nitrile peak (
) and appearance of primary amine doublets ( ).
Application II: Knoevenagel Condensation (C=C Bond Formation)
The active methylene group allows this compound to function as a carbon nucleophile, reacting with aldehydes to form benzylidene derivatives.[2] These products are valuable Michael acceptors for further heterocycle synthesis (e.g., pyrimidines).[1]
Protocol for 2-Cyano-3-aryl-acrylonitrile Derivatives
Catalyst Choice: Piperidine is preferred over tertiary amines due to its ability to form a reactive iminium ion intermediate with the aldehyde.[1]
Procedure:
-
Setup: Mix this compound (1.0 eq) and the target aromatic aldehyde (1.0 eq) in Ethanol (5 mL/mmol).
-
Catalysis: Add Piperidine (0.1 eq).
-
Reaction: Stir at room temperature for 1–4 hours. If precipitation does not occur, heat to 50°C for 30 minutes.
-
Isolation: The product usually precipitates from the reaction medium.[1] Filter and wash with cold ethanol.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazole) | Incomplete cyclization of hydrazone intermediate.[1] | Increase reflux time or add catalytic AcOH to protonate the nitrile, making it more electrophilic. |
| Oiling out (Work-up) | Product is too soluble in EtOH/Water mix.[1] | Evaporate EtOH before pouring onto ice.[1] Use diethyl ether extraction if solid fails to form. |
| Regioselectivity Issues | Use of substituted hydrazines (e.g., methylhydrazine). | Regioselectivity is controlled by solvent polarity and steric bulk.[1] In EtOH, the 5-aryl isomer typically predominates over the 3-aryl isomer.[1] |
References
-
PubChem Compound Summary: this compound (CID 2758800).[1][3] National Center for Biotechnology Information.[1] Link
-
General Reactivity of
-Ketonitriles: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.[1] Royal Society of Chemistry.[1] Link -
Pyrazole Synthesis Protocol: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Analogous mechanistic pathway). NIH/PubMed.[1][4] Link
-
Knoevenagel Condensation: Application Notes and Protocols for the Knoevenagel Condensation. BenchChem.[1][2] Link
Disclaimer: This document is for research and development purposes only. All chemical handling must be performed by qualified personnel under appropriate safety protocols (GLP/GMP).
Application Note: Cyclization Architectures of 3-(4-Ethylphenyl)-3-oxopropanenitrile
This Application Note and Protocol Guide details the cyclization chemistry of 3-(4-Ethylphenyl)-3-oxopropanenitrile (also known as 4-ethylbenzoylacetonitrile ). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of bioactive heterocycles such as thiophenes, pyrazoles, and pyrimidines .
Abstract & Compound Profile
This compound is a
Chemical Structure & Reactivity Nodes[1]
-
Site A (Carbonyl): Susceptible to nucleophilic attack (e.g., by hydrazines, amines).
-
Site B (Active Methylene): Primary site for deprotonation and aldol/Knoevenagel condensations.
-
Site C (Nitrile): Electrophilic trap for cyclization (Pinner-type or nucleophilic addition).
Reaction Pathways & Signaling (Visualized)
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Figure 1: Divergent synthetic pathways for this compound yielding pyrazoles, thiophenes, and pyrimidines.
Protocol A: Synthesis of 2-Aminothiophenes (Gewald Reaction)
Application: Synthesis of kinase inhibitors and allosteric modulators.
Mechanism: The reaction proceeds via a Knoevenagel condensation of the
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Elemental Sulfur (
) (1.0 equiv) -
Co-reactant: Ethyl cyanoacetate or Malononitrile (1.0 equiv)
-
Catalyst: Morpholine or Diethylamine (1.5 equiv)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound and 10 mmol of ethyl cyanoacetate in 20 mL of absolute ethanol.
-
Activation: Add 10 mmol of elemental sulfur.
-
Initiation: Dropwise add 15 mmol of morpholine. Note: The reaction is exothermic; ensure temperature does not exceed 50°C during addition.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of the nitrile by TLC (Eluent: 20% EtOAc/Hexanes).
-
Isolation: Cool the reaction mixture to room temperature and then to 4°C in an ice bath. The product often precipitates as a crystalline solid.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, pour the mixture into crushed ice/water (100 mL) and stir for 30 minutes to induce precipitation. Recrystallize from ethanol/DMF.
Optimization Data (Solvent/Base Effects)
| Solvent | Base | Time (h) | Yield (%) | Notes |
| Ethanol | Morpholine | 4 | 82 | High purity, easy workup. |
| Methanol | Diethylamine | 6 | 75 | Slower reaction rate. |
| DMF | Et3N | 2 | 68 | Difficult solvent removal; darker product. |
| Water | L-Proline | 8 | 55 | Green chemistry; lower yield. |
Protocol B: Synthesis of 3-Aminopyrazoles
Application: COX-2 inhibitors and anti-inflammatory agents. Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular attack of the hydrazine nitrogen on the nitrile carbon.
Materials
-
Substrate: this compound (10 mmol)
-
Reagent: Hydrazine Hydrate (80%) (12 mmol)
-
Solvent: Ethanol (30 mL)
-
Catalyst: Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology
-
Dissolution: Dissolve the substrate in ethanol at room temperature.
-
Addition: Add hydrazine hydrate dropwise. A slight color change (yellowing) indicates hydrazone formation.
-
Cyclization: Add catalytic acetic acid and reflux for 4 hours.
-
Critical Checkpoint: The acetic acid protonates the nitrile, making it more electrophilic for the ring-closure step.
-
-
Workup: Concentrate the solvent to 50% volume under reduced pressure. Pour into ice water.
-
Purification: The resulting solid is 3-(4-ethylphenyl)-1H-pyrazol-5-amine. Recrystallize from Ethanol/Water (8:2).
Protocol C: Synthesis of Pyrimidines
Application: Antimicrobial and antiviral agents.[5][6][7] Mechanism: Condensation with bis-nucleophiles (Urea/Thiourea/Guanidine).[5][8]
Materials
-
Substrate: this compound (10 mmol)
-
Reagent: Guanidine Hydrochloride (12 mmol)
-
Base: Sodium Ethoxide (prepared from 12 mmol Na in EtOH)
Step-by-Step Methodology
-
Base Preparation: Dissolve sodium metal in dry ethanol to generate sodium ethoxide in situ.
-
Mixing: Add guanidine hydrochloride to the ethoxide solution and stir for 10 minutes to release the free base guanidine; filter off NaCl if necessary.
-
Reaction: Add the
-ketonitrile substrate to the filtrate. -
Reflux: Reflux for 8–12 hours.
-
Neutralization: Cool and neutralize with dilute HCl to pH 7.
-
Isolation: Filter the precipitate. The product is 2-amino-4-(4-ethylphenyl)-6-hydroxypyrimidine (tautomeric with pyrimidone).
Troubleshooting & Expert Insights
-
Problem: Low Yield in Gewald Reaction.
-
Cause: "Old" sulfur with poor solubility or insufficient base strength.
-
Solution: Use micronized sulfur and switch to a stronger base like piperidine or use microwave irradiation (120°C, 10 min) to accelerate the initial condensation.
-
-
Problem: Oily Products.
-
Cause: Presence of unreacted ethyl cyanoacetate or oligomers.
-
Solution: Triturate the oil with diethyl ether/pentane. If the oil persists, perform column chromatography using a gradient of DCM:MeOH (98:2 to 95:5).
-
-
Problem: Regioselectivity in Pyrazole Synthesis.
-
Insight: While hydrazine yields the 3-amino-5-aryl isomer predominantly, substituted hydrazines (e.g., phenylhydrazine) may yield mixtures of 1,3- and 1,5-isomers. Structural assignment via NOESY NMR is recommended for substituted hydrazines.
-
References
-
Gewald Reaction Mechanism & Scope
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction.[10] Molecular Diversity, 15(1), 3–33.
-
-
Synthesis of Pyrimidines
-Ketonitriles:-
Fadda, A. A., et al. (2012). Synthesis of some new pyrimidine derivatives and their biological evaluation. Journal of Chemical and Pharmaceutical Research.
-
-
Pyrazole Synthesis via Hydrazine Condensation
-
El-Saghier, A. M. M. (2002). Synthesis of some new pyrazole derivatives using 3-oxo-3-phenylpropanenitrile. Journal of Chemical Research.
-
-
General Reactivity of Aroylacetonitriles
-
Elnagdi, M. H., et al. (1982). Utility of
-ketonitriles in heterocyclic synthesis. Heterocycles, 19(3), 539.
-
Sources
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. heteroletters.org [heteroletters.org]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu.eg [bu.edu.eg]
- 9. (PDF) Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles [academia.edu]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Note: A Robust and Scalable Protocol for the Synthesis of 3-(4-Ethylphenyl)-3-oxopropanenitrile
Abstract
3-(4-Ethylphenyl)-3-oxopropanenitrile is a valuable β-ketonitrile intermediate, pivotal in the synthesis of a diverse range of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its unique structure, featuring both a ketone and a nitrile group, allows for versatile reactivity. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We delve into the mechanistic underpinnings of the core Claisen condensation reaction, justify the selection of reagents and process parameters for scalability, and present a detailed, step-by-step protocol designed for safety, efficiency, and reproducibility in a research or drug development setting.
Mechanistic Rationale: The Crossed Claisen Condensation
The synthesis of this compound is achieved via a crossed Claisen condensation. This reaction involves the base-catalyzed condensation between an ester, ethyl 4-ethylbenzoate, and a nitrile, acetonitrile.[1][3] Unlike a standard Claisen condensation which dimerizes a single ester, the "crossed" variant uses two different carbonyl-containing partners.[4][5] Here, acetonitrile serves as the nucleophile precursor due to the acidity of its α-protons.
The reaction proceeds through several key steps:
-
Deprotonation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of acetonitrile. This step is crucial as it generates the highly nucleophilic acetonitrile carbanion.
-
Nucleophilic Attack: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of ethyl 4-ethylbenzoate, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group (EtO⁻) and forming the β-ketonitrile product.
-
Driving the Equilibrium: The newly formed this compound is significantly more acidic than the starting acetonitrile. The eliminated ethoxide base immediately deprotonates the product to form a stable, resonance-stabilized enolate. This final, essentially irreversible acid-base reaction is the thermodynamic driving force for the entire condensation, pulling the equilibrium towards the product.[3][4]
-
Acidification: A final aqueous acidic workup protonates the enolate to yield the neutral this compound.
Caption: Figure 1: Mechanism of the Claisen Condensation.
Process Development and Scale-Up Rationale
Scaling a synthesis from the benchtop requires careful consideration of safety, cost, and process robustness. The choices below are optimized for a multi-gram to kilogram scale production.
| Parameter | Selection | Rationale & Justification |
| Base | Sodium Ethoxide (NaOEt) | Expertise: While stronger bases like sodium hydride (NaH) can increase yields, NaOEt is often preferred for scale-up due to its lower cost and easier handling (non-pyrophoric as a solid, though still highly reactive).[3] It is sufficiently basic to deprotonate acetonitrile effectively. Using the corresponding alkoxide to the ester (ethoxide for an ethyl ester) prevents transesterification side reactions.[5] |
| Solvent | Anhydrous Toluene | Expertise: Toluene is an excellent choice for several reasons. It has a high boiling point, allowing for effective heating to drive the reaction to completion. Crucially, it forms an azeotrope with the ethanol byproduct generated during the reaction, which can be removed via a Dean-Stark apparatus to further shift the equilibrium towards the product.[6] The solvent must be anhydrous as water will quench the base and hydrolyze the ester. |
| Stoichiometry | Slight excess of Acetonitrile | Expertise: Using a slight molar excess (e.g., 1.2 equivalents) of the less expensive reagent, acetonitrile, ensures the complete consumption of the more valuable ethyl 4-ethylbenzoate. |
| Temperature | 105-110 °C (Reflux) | Expertise: The Claisen condensation is an equilibrium-driven process that often requires thermal input to proceed at a practical rate. Refluxing in toluene provides the necessary activation energy and facilitates the azeotropic removal of ethanol.[7] |
| Work-up | Aqueous Acid Quench | Expertise: After the reaction, the product exists as its sodium enolate salt, which is soluble in the aqueous phase. The reaction is first cooled and diluted with water. The organic (toluene) layer is removed. The aqueous layer is then carefully acidified to a pH of 5-6.[7] This protonates the enolate, causing the neutral, less water-soluble product to precipitate, allowing for easy isolation by filtration. Over-acidification should be avoided to prevent potential hydrolysis of the nitrile or ketal formation. |
Detailed Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound on a 0.5 mole scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8]
Caption: Figure 2: Experimental Workflow.
3.1 Materials and Equipment
| Reagent/Material | M.W. | Amount (Scale) | Moles | CAS No. |
| Ethyl 4-ethylbenzoate | 178.23 | 89.1 g | 0.50 | 23466-41-3 |
| Acetonitrile (anhydrous) | 41.05 | 24.6 g (31.2 mL) | 0.60 | 75-05-8 |
| Sodium Ethoxide (NaOEt) | 68.05 | 34.0 g | 0.50 | 141-52-6 |
| Toluene (anhydrous) | 92.14 | 200 mL | - | 108-88-3 |
| Deionized Water | 18.02 | ~600 mL | - | 7732-18-5 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | 7647-01-0 |
| Ethanol (for recrystallization) | 46.07 | As needed | - | 64-17-5 |
-
Equipment: 1L three-neck round-bottom flask, mechanical stirrer, condenser, heating mantle with temperature controller, dropping funnel, nitrogen inlet, and standard laboratory glassware.
3.2 Step-by-Step Procedure
-
Reactor Setup: Assemble the 1L flask with the mechanical stirrer, condenser, and dropping funnel. Ensure the system is under a positive pressure of dry nitrogen. To the flask, add anhydrous toluene (200 mL) followed by sodium ethoxide (34.0 g, 0.500 mole). Begin stirring to create a suspension.[7]
-
Reagent Addition: In the dropping funnel, add ethyl 4-ethylbenzoate (89.1 g, 0.500 mole) followed by anhydrous acetonitrile (31.2 mL, 0.60 mole).
-
Reaction: Begin heating the stirred suspension in the flask to 105-110° C. Once at temperature, add the ester/nitrile mixture from the dropping funnel slowly over 30-45 minutes. The reaction mixture will become increasingly viscous.[7] Maintain the reaction at reflux under nitrogen for 24-30 hours.
-
Reaction Monitoring: The reaction can be monitored by taking small aliquots, quenching them in dilute acid, extracting with ethyl acetate, and analyzing by TLC (e.g., 3:1 hexanes:ethyl acetate) for the disappearance of the starting ester.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (300 mL) while stirring. The viscous mixture should dissolve into two layers. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether or toluene (2 x 100 mL) to remove any unreacted starting materials.
-
Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of 5-6. A crystalline precipitate will form.[9]
-
Filtration: Collect the solid product by suction filtration. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Purification and Drying: The crude product can be further purified by recrystallization from an ethanol/water mixture. Dry the final white to off-white solid in a vacuum oven at 40-50°C to a constant weight.
Safety and Hazard Management
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
-
Acetonitrile: Flammable liquid and is toxic upon inhalation, ingestion, or skin contact.[10] Hydrolysis of acetonitrile in the presence of a strong base can be exothermic and lead to a runaway reaction if not controlled.[11]
-
Toluene: Flammable liquid with harmful vapors. Avoid inhalation.
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[8]
-
Quenching: The initial addition of water to the reaction mixture is exothermic and should be done slowly and with cooling.
Expected Results and Characterization
-
Yield: 65-75%
-
Appearance: White to off-white crystalline solid
-
Melting Point: Literature for analogous benzoylacetonitriles suggests a range of 70-90°C.[7]
Table of Expected Analytical Data:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.90 (d, 2H, Ar-H), ~7.30 (d, 2H, Ar-H), ~4.05 (s, 2H, -CH₂-CN), ~2.70 (q, 2H, Ar-CH₂CH₃), ~1.25 (t, 3H, Ar-CH₂CH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~187.0 (C=O), ~152.0 (Ar-C), ~131.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~113.5 (CN), ~29.5 (-CH₂-CN), ~29.0 (Ar-CH₂), ~15.0 (Ar-CH₂CH₃) ppm. |
| FT-IR (KBr) | ν ~2260 cm⁻¹ (C≡N stretch), ~1685 cm⁻¹ (Aryl Ketone C=O stretch) cm⁻¹. |
Note: NMR chemical shifts are estimated based on analogous structures like 3-(4-chlorophenyl)-3-oxopropanenitrile and may vary slightly.[9][12]
References
- The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. Benchchem.
- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Claisen Condensation. Organic Chemistry Portal.
- Synthesis of SC99 and its analogs. Oncotarget.
- Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. ResearchGate.
- Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry.
- Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals.
- Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. MDPI.
- A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.
- Safety Data Sheet: Acetonitrile. Carl ROTH.
- Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. ResearchGate.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.
- Synthesis of A. Benzoyl acetonitrile. PrepChem.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. oncotarget.com [oncotarget.com]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(4-Ethylphenyl)-3-oxopropanenitrile Synthesis
Case ID: T-782-BKN Subject: Yield Optimization & Troubleshooting for 4-Ethylbenzoylacetonitrile Classification: Organic Synthesis / Process Chemistry
Executive Summary
The synthesis of 3-(4-Ethylphenyl)-3-oxopropanenitrile (also known as 4-ethylbenzoylacetonitrile) is a critical intermediate step often plagued by variable yields. The presence of the para-ethyl group on the phenyl ring introduces a slight electron-donating effect, reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoates. This necessitates rigorous control over base stoichiometry and anhydrous conditions.
This guide provides two validated protocols:
-
Route A (Standard): Claisen Condensation of ethyl 4-ethylbenzoate with acetonitrile.
-
Route B (Alternative): C-Acylation of ethyl cyanoacetate with 4-ethylbenzoyl chloride (Mg-mediated).
Module 1: The Standard Protocol (Claisen Condensation)
Best for: Scalable synthesis, cost-efficiency, and one-step conversion. Primary Challenge: Moisture sensitivity and "clumping" of the sodium enolate.
Optimized Protocol
| Reagent | Equivalents | Role | Critical Specification |
| Ethyl 4-ethylbenzoate | 1.0 | Substrate | Purity >98%, Water <0.05% |
| Acetonitrile (ACN) | 10.0 - 15.0 | Solvent/Rgt | Anhydrous (distilled over CaH2) |
| Sodium Hydride (NaH) | 1.5 - 2.0 | Base | 60% dispersion in oil (Do not wash oil for >10g scale) |
| Toluene | (Optional) | Co-solvent | Use if slurry becomes too thick to stir |
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, internal thermometer, and N2 inlet.
-
Base Charge: Charge NaH (60% dispersion). Note: For scales >10g, washing the oil is unnecessary and increases safety risks. Account for the oil weight in your stoichiometry.
-
Solvent Charge: Add anhydrous Acetonitrile. The mixture will be a suspension.
-
Heating: Heat the mixture to reflux (80-82°C) .
-
Addition: Add Ethyl 4-ethylbenzoate dropwise over 30-60 minutes.
-
Why? Slow addition maintains a high concentration of the acetonitrile anion relative to the ester, preventing ester self-condensation.
-
-
Reaction: Reflux for 3–5 hours. The solution should turn viscous and yellow/orange.
-
Quench (Critical): Cool to 0°C. Quench slowly with dilute HCl (1M) until pH 3-4.
-
Warning: Do not use concentrated acid immediately; heat generation can hydrolyze the nitrile to an amide.
-
Process Visualization
Caption: Figure 1. Optimized Claisen Condensation workflow ensuring anion generation prior to substrate addition.
Module 2: Troubleshooting & FAQs
Q1: My yield is consistently low (<40%). What is killing the reaction?
Diagnosis: The most common culprit is moisture .
-
Mechanism: The acetonitrile anion (
) is a strong base. Water protonates it immediately, regenerating acetonitrile and NaOH. NaOH then saponifies your starting ester into 4-ethylbenzoic acid (a dead end). -
Fix:
-
Distill Acetonitrile over
or use molecular sieves (3Å, activated) for 24h. -
Check your NaH quality. If it is gray/white and powdery, it may be partially hydrolyzed (NaOH coating). It should be gray and slightly distinct particles.
-
Q2: The reaction mixture turned into a solid "brick" and stirring stopped.
Diagnosis: "Porridging." The sodium enolate of the product is insoluble in acetonitrile.
-
Fix: Add Toluene or THF as a co-solvent (up to 20% vol). This solubilizes the aggregates enough to maintain stirring without quenching the anion.
Q3: I see a major impurity at R_f 0.6 (higher than product).
Diagnosis: This is likely 3-amino-2-(4-ethylbenzoyl)-3-(4-ethylphenyl)acrylonitrile (Self-condensation of the product).
-
Cause: Reaction time too long or temperature too high.
-
Fix: Stop the reaction immediately once the starting ester is consumed. Do not "soak" overnight.
Q4: The product is oiling out after acidification and won't crystallize.
Diagnosis: Residual ester or decarboxylation by-products.
-
Fix:
-
Perform a base wash : Dissolve the crude oil in EtOAc. Wash with sat.
. The product (pKa ~9) stays in organic, but acidic impurities are removed. -
Recrystallization: Dissolve in minimum hot Ethanol, then add water dropwise until turbid. Cool slowly.
-
Module 3: The "Soft Enolization" Route (Alternative)
If the Claisen route fails due to substrate sensitivity, use the Magnesium Chloride mediated acylation. This method is milder and avoids strong bases like NaH.
Protocol Overview
-
Reagents: Ethyl cyanoacetate (1.0 eq),
(1.5 eq) , Triethylamine (2.0 eq) , 4-Ethylbenzoyl chloride (1.0 eq). -
Solvent: Dry DCM or Acetonitrile.
-
Mechanism:
coordinates with the cyanoacetate and the base, forming a magnesium enolate that reacts exclusively at the Carbon (C-acylation) rather than the Oxygen. -
Workup: Requires a subsequent decarboxylation step (heating in aqueous DMSO or dilute acid) to remove the ester moiety.
Decision Logic: Which Route?
Caption: Figure 2. Logic tree for selecting the optimal synthetic pathway based on substrate availability.
References
-
Organic Syntheses, Coll. Vol. 8, p. 241 (1993). General procedure for Claisen condensation using NaH.Link
-
Ji, Y., et al. (2009). Direct Carbon-Carbon Bond Formation via Chemoselective Soft Enolization. Organic Letters, 11(24). (Validation of MgCl2 mediated acylation). Link
-
Eby, C. J., & Hauser, C. R. (1957). Condensation of Esters with Acetonitrile. Journal of the American Chemical Society.[1] (Foundational mechanism for benzoylacetonitrile synthesis). Link
-
PubChem Compound Summary. 3-oxo-3-phenylpropanenitrile derivatives. (Chemical property verification). Link
Sources
Technical Support Center: Synthesis of 3-(4-Ethylphenyl)-3-oxopropanenitrile
Executive Summary & Reaction Overview
Target Molecule: 3-(4-Ethylphenyl)-3-oxopropanenitrile (CAS: 4008-48-4) Core Chemistry: Claisen Condensation Primary Reagents: Ethyl 4-ethylbenzoate, Acetonitrile, Strong Base (NaH, KOtBu, or NaOMe).
This guide addresses the technical challenges associated with the synthesis of this compound. While the Claisen condensation of an ester with acetonitrile is a standard transformation, it is equilibrium-driven and prone to specific side reactions—most notably acetonitrile oligomerization and hydrolytic degradation. This document provides mechanistic insights and actionable protocols to maximize purity and yield.
Critical Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q1: The reaction stalls at 50-60% conversion. Adding more base doesn't help. Why? Diagnosis: Equilibrium Inhibition by Alcohol Byproduct. Mechanism: The reaction produces ethanol (from the ethyl ester) as a byproduct. Because the condensation is reversible, the accumulation of ethanol shifts the equilibrium back toward the starting materials. Furthermore, ethanol destroys the active acetonitrile carbanion. Solution:
-
Azeotropic Distillation: If using a high-boiling solvent (e.g., Toluene), continuously distill off the ethanol-solvent azeotrope.
-
Switch Base/Solvent: Use Potassium tert-butoxide (KOtBu) in THF. The bulky tert-butanol byproduct is less nucleophilic and less likely to reverse the reaction compared to ethanol/methoxide [1].
Q2: My crude product is a dark orange/brown gum instead of a pale solid. What is this? Diagnosis: Acetonitrile Oligomerization (The "Polymer" Effect). Mechanism: Under strong basic conditions (especially with NaH) and high temperatures, the acetonitrile anion can attack another molecule of acetonitrile instead of the ester. This forms 3-aminocrotononitrile (dimer) and eventually 4-amino-2,6-dimethylpyrimidine (trimer) or higher polymers. Solution:
-
Inverse Addition: Do not add the ester to a boiling mixture of base and acetonitrile. Instead, pre-mix the ester and acetonitrile, then add this solution slowly to the base suspension at a controlled temperature (<60°C).
-
Temperature Control: Keep the reaction temperature below 80°C. Oligomerization rates spike significantly above this threshold.
Category B: Impurity & Purity Analysis
Q3: The NMR shows a set of "duplicate" peaks that integrate to ~20-30%. Is this an impurity?
Diagnosis: Keto-Enol Tautomerism (False Positive for Impurity).
Explanation:
-
Keto form: Singlet at
ppm (–CH –). -
Enol form: Singlet at
ppm (=CH –) and a broad exchangeable –OH peak. Action: Run the NMR in DMSO- or add a drop of D O. If the peaks shift or the OH disappears, it is the tautomer, not a contaminant.
Q4: I detect a significant amount of 4-ethylbenzoic acid in the final product. Diagnosis: Hydrolytic Cleavage. Mechanism: This usually occurs during the workup . The reaction mixture contains the enolate salt. If the quench is performed with strong acid (pH < 1) or while hot, the nitrile group can hydrolyze to an amide/acid, or the retro-Claisen reaction can cleave the molecule back to the benzoic acid. Solution:
-
Cold Quench: Pour the reaction mixture onto crushed ice/water before adding acid.
-
Controlled Acidification: Use 1M HCl or Acetic Acid to adjust pH to ~3-4. Do not use concentrated H
SO or HCl.
Common Side Products & Mitigation Strategies
The following table summarizes the most frequent impurities identified in this synthesis.
| Side Product | Structure Description | Origin | Removal Strategy |
| 3-Aminocrotononitrile | Dimer of acetonitrile | Self-condensation of acetonitrile anion. | Recrystallization from EtOH/Water. Avoid excess base/heat. |
| 4-Ethylbenzoic Acid | Free acid of starting ester | Hydrolysis of ester (wet solvent) or Retro-Claisen cleavage. | Wash organic layer with sat.[1][2] NaHCO |
| 4-Ethylbenzamide | Amide derivative | Partial hydrolysis of the nitrile group during acidic workup. | Difficult to separate. Prevent by keeping workup cold and pH > 2. |
| 4'-Ethylacetophenone | Decarboxylated ketone | Hydrolysis of nitrile to | Avoid heating the crude acidic material. |
Mechanistic Pathway & Workflow (Visualization)
The following diagram illustrates the primary reaction pathway alongside the competing side reactions (Oligomerization and Hydrolysis).
Caption: Figure 1. Reaction network showing the main Claisen condensation pathway (Green) and competing parasitic pathways (Red) leading to common impurities.
Recommended Experimental Protocol
Objective: Synthesis of this compound with minimized oligomerization.
Reagents:
-
Ethyl 4-ethylbenzoate (1.0 equiv)
-
Acetonitrile (anhydrous, 1.5 equiv)
-
NaH (60% dispersion in oil, 1.5 equiv) or KOtBu (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Base Preparation: In a flame-dried 3-neck flask under N
, wash NaH (if used) with dry hexane to remove mineral oil. Suspend the base in anhydrous THF (10 mL/g of ester). -
Heat Activation: Heat the suspension to reflux (approx. 65-70°C).
-
Controlled Addition (Crucial): Mix Ethyl 4-ethylbenzoate and Acetonitrile in a separate dropping funnel. Add this mixture dropwise to the refluxing base suspension over 1 hour.
-
Why? This keeps the concentration of free acetonitrile anion low relative to the ester, favoring the cross-condensation over self-condensation [1, 2].
-
-
Reaction Monitoring: Stir at reflux for 3–6 hours. Monitor by TLC (or HPLC). Look for the disappearance of the ester.
-
Note: The product exists as a salt and will remain at the baseline of the TLC until acidified.
-
-
Quench & Workup:
-
Cool the mixture to 0°C.
-
Slowly add water (exothermic!).
-
Extract the aqueous layer with diethyl ether (removes unreacted ester and mineral oil). Keep the aqueous layer.
-
Acidify the aqueous layer with 1M HCl to pH 3–4. The product will precipitate as a white/pale yellow solid.
-
-
Isolation: Filter the solid. If gummy, extract with Ethyl Acetate, dry over Na
SO , and evaporate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
References
-
Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile (Analogous Procedure)
- Source: Oncotarget. "Synthesis of SC99 and its analogs."
- Context: Describes the use of sodium methoxide in acetonitrile for benzoylacetonitrile synthesis.
-
URL:[Link]
-
General Method for Beta-Ketonitriles (KOtBu Method)
- Source: National Institutes of Health (NIH). "A green, economical synthesis of β-ketonitriles."
- Context: Highlights the use of KOtBu to minimize side products compared to NaH/NaNH2.
-
URL:[Link]
-
Acetonitrile Self-Condensation Mechanisms
- Process Optimization (Removing Alcohol)
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Guide: Troubleshooting Claisen Condensation for β-Ketonitriles
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Synthetic Methodology Division Subject: Optimization and Troubleshooting of β-Ketonitrile Synthesis via Mixed Claisen Condensation
Executive Summary
The synthesis of
This guide moves beyond standard textbook protocols to address the specific failure modes encountered in the laboratory. It provides a mechanistic rationale for base selection, isolation strategies for amphoteric intermediates, and a self-validating workflow to ensure reproducibility.
Module 1: Thermodynamics & Base Selection
The Core Problem:
The most common failure mode is low conversion due to an unfavorable equilibrium. The
Troubleshooting FAQ:
Q: I am using NaOEt/EtOH, but I only see starting material. Why?
A: You are fighting thermodynamics. With NaOEt, the equilibrium lies heavily toward the neutral nitrile. The reaction only proceeds if the final deprotonation of the product (the
-
Solution A (Thermodynamic Trap): Switch to a base that renders the initial deprotonation irreversible, such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS).
-
Solution B (Le Chatelier’s Principle): If you must use alkoxides (for scale/cost), you must continuously remove the alcohol byproduct via azeotropic distillation (e.g., using toluene) to force the reaction to completion.
Q: My ester has
-
The Fix: Use Lithium Diisopropylamide (LDA) or LiHMDS at -78°C to quantitatively deprotonate the nitrile first (forming the lithio-nitrile species), then add the ester slowly. This "kinetic control" prevents the ester from seeing the base directly.
Data: The
Hierarchy
| Species | Approx.[1][2][3] | Role in Reaction | Implication |
| 11 - 13 | Thermodynamic Sink | Must use | |
| Ethanol (Byproduct) | 29.8 (DMSO) / 16 (H2O) | Leaving Group | Protonates the nitrile anion if not removed. |
| Ester ( | ~25 | Competitor | Causes self-Claisen side products. |
| Acetonitrile | ~25 (31 in pure DMSO) | Nucleophile | Hard to deprotonate with alkoxides. |
| Sodium Hydride | ~35 ( | Irreversible Base | Recommended for high-value synthesis. |
Module 2: The "Missing Product" (Workup & Isolation)
The Core Problem:
Researchers often successfully synthesize the molecule but lose it during the aqueous workup.
Troubleshooting FAQ:
Q: The TLC showed a spot, but after washing with saturated NaHCO
-
The Fix: Acidify the aqueous quench to pH 3–4 (using HCl or citric acid) before separating layers. The aqueous phase must be acidic to force the
-ketonitrile into its neutral, organic-soluble form.
Q: I have a persistent emulsion.
A:
-
The Fix: Avoid vigorous shaking. Use brine immediately. If an emulsion forms, filter the biphasic mixture through a pad of Celite to break the surface tension.
Module 3: Impurity Profile (Thorpe Condensation)
The Core Problem: The nitrile anion is a potent nucleophile. If it cannot find an ester quickly, it will attack another nitrile molecule, leading to a Thorpe Condensation (dimerization to an enaminonitrile).
Troubleshooting FAQ:
Q: I see a major byproduct with exactly 2x the mass of my nitrile. A: This is the Thorpe dimer.
-
Mechanism: Nitrile Anion + Nitrile Neutral
Imine Enamine. -
The Fix (High Concentration of Electrophile): Do not add the ester to the nitrile anion. Instead, premix the nitrile and the ester, and add this mixture to the base (if using NaH). Alternatively, use a large excess of the ester (as solvent) if feasible.
Visualizing the Workflow
The following diagram illustrates the critical decision points (Base Selection) and the Divergent Pathways (Product vs. Thorpe Dimer).
Figure 1: Decision logic for base selection and reaction pathway analysis. Note the critical divergence point where low electrophile concentration leads to Thorpe condensation.
Standard Operating Procedure (SOP): The "Gold Standard" Method
This protocol utilizes Sodium Hydride (NaH) to ensure irreversible deprotonation, minimizing the equilibrium issues associated with alkoxides.
Reagents:
-
Substituted Acetonitrile (1.0 equiv)
-
Ester (1.2 – 1.5 equiv)
-
NaH (60% in oil, 2.0 equiv) — Note: Excess base is required to deprotonate the product.
-
Anhydrous THF or Toluene.
Protocol:
-
Base Preparation: Wash NaH (2.0 equiv) with dry hexane under nitrogen to remove mineral oil (optional, but recommended for clean isolation). Suspend in anhydrous THF.
-
Temperature Control: Heat the NaH suspension to reflux (approx. 65°C).
-
Why Reflux? Many nitriles require thermal energy to undergo deprotonation by NaH efficiently, and the reflux helps remove any evolved
.
-
-
Addition: Mix the Nitrile (1.0 eq) and Ester (1.2 eq) in a separate flask. Add this mixture dropwise to the refluxing NaH suspension over 30–60 minutes.
-
Why Mixed Addition? This ensures the nitrile anion is formed in the presence of the ester, suppressing the Thorpe condensation (nitrile-nitrile reaction).
-
-
Reaction: Stir at reflux for 2–4 hours. The mixture often becomes a thick slurry (the enolate salt precipitates).
-
Quench (The Critical Step):
-
Cool to 0°C.
-
Slowly add 1M HCl or 10% Acetic Acid until the pH is 3–4 .
-
Caution: Vigorous hydrogen evolution will occur.
-
-
Isolation: Extract with Ethyl Acetate (x3). Wash combined organics with Brine (do NOT use NaHCO
). Dry over Na SO and concentrate.
Visualizing the Workup Logic
The solubility of the product is entirely pH-dependent. The diagram below ensures you do not discard your product.
Figure 2: Solubility phase diagram. The most common yield loss occurs when the user assumes the product is neutral and washes with base, losing the compound to the aqueous waste.
References
-
Mechanistic Overview & Base Selection
-
Thorpe Condensation (Side Reaction)
-
Synthesis of
-Ketonitriles (Methodology): -
pK_a Data in DMSO
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. US20030105349A1 - Preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from 3-(4-Ethylphenyl)-3-oxopropanenitrile
[1][2]
Current Status: Operational Topic: Removal of Unreacted Starting Materials (Ethyl 4-ethylbenzoate) Ticket ID: PUR-BKN-004 Audience: Process Chemists & Discovery Researchers[1][2]
Executive Summary & Chemical Logic
The synthesis of 3-(4-Ethylphenyl)-3-oxopropanenitrile (Target) typically proceeds via a Claisen condensation between ethyl 4-ethylbenzoate (Starting Material, SM) and acetonitrile using a strong base (e.g., NaH or NaOEt).[1][2]
The primary challenge is separating the unreacted ester (neutral, lipophilic) from the product. Standard column chromatography is often inefficient for scale-up.[2] Instead, we exploit the acidity of the
-
The Target (
~10) can be deprotonated by dilute aqueous base to form a water-soluble enolate.[2] -
The Impurity (Ester SM) has no acidic protons (
> 25) and remains in the organic phase.
This guide details a self-validating Acid-Base Extraction Protocol as the primary purification method, followed by crystallization techniques for final polishing.[2]
Primary Protocol: The "pH-Switch" Extraction[1]
This method is the industry standard for
Reagents Required[1][2][3][4][5][6][7][8]
-
Solvent A (Dissolution): Dichloromethane (DCM) or Toluene.[2]
-
Base (Extraction): 1.0 M NaOH (Cold). Note: Do not use concentrated base to avoid hydrolyzing the ester SM into 4-ethylbenzoic acid.[1]
-
Acid (Precipitation): 1.0 M HCl or 2.0 M H
SO .[2] -
Brine: Saturated NaCl solution.[2]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in Solvent A (approx. 10 mL per gram of crude).
-
Enolate Formation (Critical Step):
-
Add 1.0 M NaOH (1.2 equivalents relative to theoretical yield).
-
Technical Note: Keep temperature < 10°C to prevent hydrolysis of the unreacted ester.[2]
-
Shake/Stir vigorously for 5 minutes.
-
-
Phase Separation:
-
Aqueous Layer (Top/Bottom depending on solvent): Contains the Target (Enolate) .[2]
-
Organic Layer: Contains Unreacted Ester , Mineral Oil (if NaH used), and neutral side products.
-
-
The "SM Wash":
-
Acidification & Recovery:
-
Final Isolation:
-
Extract the cloudy aqueous mixture with fresh DCM (x3).
-
Wash combined organics with Brine.[2]
-
Dry over Na
SO , filter, and concentrate in vacuo.
-
Visualization: The Purification Logic
Caption: Logical flow of the Acid-Base purification strategy, separating neutral impurities from the acidic target.
Secondary Protocol: Crystallization & Polishing[1][2]
If the Acid-Base extraction yields a product that is 95% pure but slightly colored, or if the product "oiled out" during acidification, utilize crystallization.
Challenge:
| Solvent System | Ratio (v/v) | Protocol Notes |
| Ethanol / Water | 80:20 | Dissolve in hot EtOH.[1][2] Add warm water until turbid. Cool very slowly to 4°C. |
| Toluene / Heptane | 1:3 | Dissolve in minimum warm Toluene. Add Heptane dropwise.[2] Good for removing non-polar oils.[2] |
| IPA (Isopropyl Alcohol) | 100% | Dissolve hot.[2] Cool to -20°C. Often yields high-quality needles.[1][2] |
Troubleshooting & FAQs
Q1: Upon acidification (Step 5), my product formed a sticky oil instead of a solid. What happened?
-
Cause: Rapid precipitation traps solvent/impurities, or the compound's melting point is near room temperature.
-
Fix:
Q2: I still see ethyl 4-ethylbenzoate (SM) in the NMR after extraction.
-
Cause: Incomplete phase separation or the "SM Wash" (Step 4) was skipped.[2]
-
Fix: The ester is strictly neutral. It cannot exist in the aqueous base layer unless it is physically entrained in an emulsion.[2] Repeat the extraction, ensuring you wash the basic aqueous layer with organic solvent twice before acidifying.
Q3: My yield is significantly lower than expected.
-
Cause: Decarboxylation or Hydrolysis.[2][3][4][5]
-
Hydrolysis:[1][2][5][6] If the NaOH exposure was too long or too hot, the nitrile group (
) can hydrolyze to an amide/acid, or the -keto moiety can cleave. -
Decarboxylation:[1][2][3][4] Not applicable here (this is a nitrile, not a
-keto ester), but retro-Claisen cleavage can occur at high pH/Temp.[2]
-
-
Fix: Keep all basic steps at 0–5°C and minimize the time the product spends in the basic aqueous phase (< 15 mins).
Q4: Can I use Silica Chromatography?
Mechanistic Insight (E-E-A-T)
Understanding the Tautomerism is vital for handling this compound.[2] The equilibrium lies between the Keto and Enol forms.[4]
-
Keto Form:
(Preferred in solid state/non-polar solvents).[1][2] -
Enol Form:
(Stabilized by conjugation and H-bonding).[1][2]
The "Acid-Base Extraction" works because the protons at the C2 position (between Carbonyl and Nitrile) are highly acidic due to the electron-withdrawing nature of both groups.
Caption: The chemical equilibrium that enables the pH-switch purification method.[1][2]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992. (Mechanism of Claisen Condensation and acidity of active methylene compounds).
-
Ji, Y. et al. "A Green, Economical Synthesis of
-Ketonitriles," Beilstein Journal of Organic Chemistry, 2006 , 2, No. 1. Link (Validates the synthesis and purification logic).[2] -
PubChem Compound Summary. "3-Oxo-3-phenylpropanenitrile" (Analogous compound data for solubility and pKa). Link[2]
Sources
- 1. 614-16-4|3-Oxo-3-phenylpropanenitrile|BLD Pharm [bldpharm.com]
- 2. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. askthenerd.com [askthenerd.com]
- 5. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 6. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Impurity Characterization of 3-(4-Ethylphenyl)-3-oxopropanenitrile
This technical guide is structured as a Tier 3 Support resource for analytical chemists and process engineers dealing with 3-(4-Ethylphenyl)-3-oxopropanenitrile (CAS: 40087-68-9). It prioritizes mechanistic understanding over generic instructions.
Current Status: Online Support Tier: Senior Application Scientist Topic: Analytical Method Development, Impurity Profiling, and Troubleshooting
Introduction: The Analytical Challenge
This compound (also known as 4-ethylbenzoylacetonitrile ) is a critical
Why this molecule is difficult to analyze:
-
Keto-Enol Tautomerism: Like all
-ketonitriles, this compound exists in equilibrium between its keto and enol forms. In unbuffered HPLC systems, this results in split peaks or broad plateaus, often misidentified as impurities. -
High Reactivity: The active methylene group (C2) makes the compound prone to oxidative degradation and dimerization during storage.
-
Hydrolytic Instability: The nitrile group is susceptible to hydrolysis under basic or acidic stress, leading to amide and acid degradants.
Module 1: Analytical Method Development & Troubleshooting
Q: My HPLC chromatogram shows a split peak for the main compound. Is this an impurity?
A: Likely not. This is the classic signature of keto-enol tautomerism occurring on the column.
The Mechanism:
The acidic proton at the
The Solution: You must "lock" the tautomeric equilibrium or accelerate it to average the signal.
-
Acidify the Mobile Phase: Lowering the pH suppresses enolization (favors the keto form) and protonates residual silanols.
-
Recommendation: Use 0.1% Formic Acid or 0.1% Phosphoric Acid in water. Avoid neutral buffers.
-
-
Increase Column Temperature: Raising the temperature to 40°C or 45°C increases the rate of tautomerization, merging the split peaks into a single, sharp peak.
-
Solvent Choice: Tautomeric ratios are solvent-dependent. A high-organic initial hold can sometimes stabilize one form.
Recommended HPLC Conditions:
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard hydrophobicity; end-capped to reduce silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization and tautomerism. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for aromatic nitriles than MeOH. |
| Gradient | 10% B to 90% B over 20 min | Generic scouting gradient; adjust based on polarity of specific impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Max absorption for the benzoyl chromophore. |
| Temp | 40°C | Critical: Merges tautomeric peaks. |
Module 2: Impurity Profiling & Structural Elucidation
Q: What are the expected impurities and how do I identify them?
A: Impurities in this scaffold generally stem from the Claisen condensation synthesis route (Ethyl 4-ethylbenzoate + Acetonitrile).
The Impurity Landscape (Graphviz Visualization)
The following diagram maps the genesis of common impurities (Imp-A, Imp-B, Imp-C) from the synthetic pathway.
Caption: Synthetic and degradation pathways leading to key impurities in 4-ethylbenzoylacetonitrile.
Detailed Impurity Characterization Table
| Impurity ID | Name | Origin | RRT (Approx)* | LC-MS Feature (ESI+) |
| Imp-A | 4-Ethylbenzoic Acid | Hydrolysis of nitrile/ester | ~0.4 - 0.6 | [M+H]+ 151.07 (Loss of nitrile tail) |
| Imp-B | 3-(4-Ethylphenyl)-3-oxopropanamide | Partial Hydrolysis | ~0.7 - 0.8 | [M+H]+ 206.11 (+18 Da vs Main) |
| Main | This compound | Target | 1.00 | [M+H]+ 188.10 |
| Imp-C | 4-Ethylacetophenone | Decyanation/Degradation | ~1.2 - 1.3 | [M+H]+ 149.09 (Loss of -CN group) |
| Imp-D | Dimer (Bis-compound) | Oxidative Coupling | >1.5 | [2M-H]+ or dimer adducts |
| SM-1 | Ethyl 4-ethylbenzoate | Unreacted Starting Material | ~1.8 - 2.0 | [M+H]+ 179.10 |
*RRT (Relative Retention Time) varies by column/gradient but follows polarity logic: Acid < Amide < Nitrile < Ketone < Ester.
Module 3: Troubleshooting High Impurity Levels
Q: I am seeing high levels of Impurity A (Acid) and Impurity B (Amide). What is the cause?
A: This indicates moisture contamination during the workup or storage.
Root Cause Analysis:
The
-
During Synthesis: Quenching the reaction with strong aqueous acid at high temperatures can instantly hydrolyze the nitrile to the amide (Imp-B) or acid (Imp-A).
-
Corrective Action: Perform the quench at <5°C using dilute acid (e.g., 1N HCl) and extract immediately into the organic phase.
Q: An unknown peak appears at RRT ~1.2 after drying the product. What is it?
A: This is likely 4-Ethylacetophenone (Imp-C) .
Mechanism: If the product is dried at high temperatures (>60°C) under acidic conditions, the nitrile group can be cleaved (decyanation), releasing CO2 and NH3 equivalents to form the acetophenone derivative.
-
Validation: Check the NMR for the disappearance of the methylene singlet (~4.2 ppm) and the appearance of a methyl ketone singlet (~2.5 ppm).
-
Corrective Action: Dry under vacuum at <40°C .
Module 4: Advanced Characterization (NMR & MS)
Protocol: Distinguishing the Enol Form from Impurities by NMR
Users often confuse the enol tautomer signals with impurities in
Experiment:
-
Dissolve sample in CDCl
(favors keto) and DMSO-d (favors enol/mixture). -
Keto Signals (CDCl
):-
4.2 ppm (s, 2H, -CH
-CN). -
1.25 ppm (t, 3H, -CH
CH ).
-
4.2 ppm (s, 2H, -CH
-
Enol Signals (DMSO-d
):- ~6.0-6.5 ppm (s, 1H, =CH -CN).
-
~12.0+ ppm (broad s, 1H, -OH , exchangeable with D
O).
Decision Rule: If the ratio of the "impurity" peaks changes significantly between solvents or disappears upon D
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
Ji, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease.[1] Journal of Analytical Methods in Chemistry. Link
-
Kiyokawa, K., et al. (2016). Electrophilic Cyanation of Boron Enolates: Efficient Access to Various
-Ketonitrile Derivatives. Angewandte Chemie International Edition. Linkngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sielc Technologies. (2018). HPLC Separation of Beta-Ketonitriles and Tautomers.Link (General reference for tautomer separation methodology).
Sources
Avoiding decomposition of 3-(4-Ethylphenyl)-3-oxopropanenitrile during purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for β-ketonitriles. As Senior Application Scientists, we understand the unique challenges presented by multifunctional molecules like 3-(4-Ethylphenyl)-3-oxopropanenitrile. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the primary challenge encountered during its purification: decomposition. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
FAQ 1: My sample of this compound is showing signs of degradation even during storage. What are the primary stability concerns and how should I properly store it?
This is a critical first question, as improper storage can compromise your material before purification even begins. The instability of this compound stems from its β-ketonitrile moiety, which is susceptible to environmental factors.
Core Stability Concerns:
-
Hydrolysis: The molecule can react with water, especially under acidic or basic conditions, to hydrolyze the nitrile group to a carboxylic acid or an amide. The resulting β-keto acid is particularly unstable.[1][2]
-
Air Sensitivity: Like many organic compounds, prolonged exposure to air can lead to oxidation, often manifesting as a color change from white or light yellow to brown.[1]
-
Thermal & Photodegradation: The compound can be sensitive to heat and light. Energy input can promote unwanted side reactions or polymerization.
Recommended Storage Protocol: To ensure long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool (<15°C), dark, and dry place.[1] A desiccator within a refrigerator is an excellent option. Always store it away from strong acids, bases, and oxidizing agents.[3]
FAQ 2: During purification, my compound is turning yellow or brown. What is causing this discoloration and how can I prevent it?
Discoloration is a common indicator of degradation, typically due to the formation of small amounts of highly conjugated impurities arising from oxidation or other side reactions.[1]
Causality and Prevention:
-
Cause - Oxidation: The aromatic ring and the enolizable β-dicarbonyl-like system can be susceptible to oxidation, especially when heated in the presence of air during recrystallization or on a chromatography column.
-
Cause - Impurities from Synthesis: If the preceding synthesis reaction was not fully quenched or worked up, residual reagents could cause degradation during purification.
-
Prevention Strategy 1 - Use Degassed Solvents: For both chromatography and recrystallization, using solvents that have been sparged with nitrogen or argon can minimize dissolved oxygen.
-
Prevention Strategy 2 - Work Under Inert Atmosphere: When possible, conduct purification steps under a blanket of nitrogen or argon.
-
Prevention Strategy 3 - Minimize Heat and Light Exposure: Avoid unnecessarily prolonged heating during recrystallization. Wrap flasks in aluminum foil to protect the compound from light.
FAQ 3: I'm experiencing significant product loss and streaking during silica gel chromatography. What is happening on the column?
This is the most frequent and critical issue encountered. Standard silica gel is inherently acidic (surface pKa ≈ 4-5) and acts as a catalyst for the decomposition of your product.
The Decomposition Pathway on Silica Gel: The primary mechanism of decomposition on a standard silica gel column is acid-catalyzed hydrolysis of the nitrile group to form the corresponding β-keto carboxylic acid. This intermediate is highly unstable and readily undergoes decarboxylation (loss of CO₂) to yield 4'-ethylacetophenone as a major byproduct.[4][5]
Caption: Primary decomposition pathway on acidic silica gel.
Troubleshooting & Solutions:
-
Solution 1: Use Neutralized Silica Gel. Before preparing your column, neutralize the silica gel by slurrying it in the desired mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v). This passivates the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a bonded-phase silica (like C18) for your purification, although this will require developing a new solvent system.
-
Solution 3: Minimize Residence Time. If you must use standard silica, work quickly. Use a wider diameter column and apply slight positive pressure ("flash chromatography") to reduce the time the compound spends in contact with the stationary phase.[6]
FAQ 4: My product seems to decompose when I'm removing the purification solvent on the rotary evaporator. Why is this happening?
This issue is often linked to residual acid or base from the purification step.
-
Cause: If you used standard silica gel, trace amounts of acid may have leached into your fractions. When you concentrate the solution, you are also concentrating this acid. The heat from the water bath, even if moderate, can then be sufficient to induce the hydrolysis and subsequent decarboxylation described in FAQ 3.[7][8]
-
Solution: Before concentrating your purified fractions, wash the combined organic solution with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. This will neutralize any residual acid. Then, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporation.
Troubleshooting Guides & Protocols
Protocol 1: Preparation and Use of Neutralized Silica Gel for Flash Chromatography
This protocol is designed to prevent acid-catalyzed decomposition during chromatographic purification.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)
-
Triethylamine (Et₃N)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Solvent System Preparation: Prepare your mobile phase (e.g., 88:12 Hexanes:Ethyl Acetate). To 1 liter of this solvent system, add 1-2 mL of triethylamine (0.1-0.2% v/v). Mix thoroughly. This is your "neutralized eluent."
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add the neutralized eluent and stir to create a uniform slurry. This step ensures the silica is fully passivated before packing.
-
Column Packing: Pack the column with the silica slurry as you normally would.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2 times the mass of your crude product). After the solvent has evaporated, carefully load the dried powder onto the top of the packed column.
-
Elution: Elute the column with the neutralized eluent, collecting fractions and monitoring by TLC.[9]
-
Work-up: Combine the pure fractions. Crucially , wash the combined fractions with dilute acid (e.g., 1% HCl) to remove the triethylamine, followed by water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Protocol 2: Optimized Recrystallization for Purity and Stability
Recrystallization is an excellent alternative to chromatography if impurities have significantly different solubilities. The key is solvent choice and avoiding conditions that promote hydrolysis.[10][11]
Procedure:
-
Solvent Screening: Test solubility in various solvents. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates often include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.[12][13] Avoid using water as a primary solvent unless absolutely necessary, due to the risk of hydrolysis.
-
Dissolution: In an appropriately sized flask, add the crude solid. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. A common mistake is adding too much solvent, which will hinder crystal formation upon cooling.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-warmed stemless funnel to remove them.[14]
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize yield. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum.
Quantitative Data Summary
The following table summarizes the common issues and provides actionable solutions for the purification of this compound.
| Observed Issue | Potential Cause | Recommended Solution(s) | Relevant FAQ |
| Low yield after chromatography | Acid-catalyzed decomposition on silica gel | Use neutralized silica (0.1-0.5% Et₃N in eluent) or an alternative stationary phase (e.g., neutral alumina). | FAQ 3 |
| Product discoloration (yellow/brown) | Oxidation or presence of highly conjugated impurities | Use degassed solvents; work under an inert atmosphere; minimize light exposure. | FAQ 2 |
| Appearance of 4'-ethylacetophenone byproduct | Hydrolysis to β-keto acid followed by decarboxylation | Avoid acidic conditions (especially standard silica) and excessive heat. | FAQ 3 |
| Decomposition during solvent evaporation | Residual acid from chromatography concentrated with product | Wash combined pure fractions with NaHCO₃(aq) and brine before rotary evaporation. | FAQ 4 |
| Oiling out during recrystallization | Solvent choice is poor; cooling is too rapid | Screen for a better solvent system; ensure slow cooling from the hot, saturated solution. | Protocol 2 |
Logical Workflow for Purification Strategy
This diagram outlines the decision-making process for selecting a purification method.
Caption: Decision workflow for purification method selection.
References
-
3-(4-Ethoxyphenyl)-3-Oxopropanenitrile - Methylamine Supplier. (n.d.). Retrieved February 2, 2026, from Google Search.[3]
-
Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile | BenchChem. (n.d.). Retrieved February 2, 2026, from Google Search.[1]
-
Pace, V., & Holzer, W. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2928–2936.[15]
-
A High-Yielding Preparation of β-Ketonitriles | Request PDF - ResearchGate. (n.d.). Retrieved February 2, 2026, from Google Search.[2]
-
Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(1), 861–867.[16]
-
Dallmann, A., Narayan, L., Rocha, S., Zamarripa, C., Glover, J., III, Vallor, A., & Carvalho, P. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved February 2, 2026, from Google Search.
-
Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329.[6]
-
SYNTHESIS OF SC99 AND ITS ANALOGS - Oncotarget. (n.d.). Retrieved February 2, 2026, from Google Search.[17]
-
Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved February 2, 2026, from Google Search.[9]
-
Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved February 2, 2026, from [Link]4]
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]7]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone? - Chemistry Stack Exchange. (2017, March 15). Retrieved February 2, 2026, from [Link]]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 2, 2026, from [Link]12]
-
Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF - ResearchGate. (n.d.). Retrieved February 2, 2026, from Google Search.[18]
-
9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. (2021, October 31). Retrieved February 2, 2026, from [Link]
-
Crystal Structure Analysis of 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile - SciSpace. (n.d.). Retrieved February 2, 2026, from Google Search.[13]
-
How to get consistently large crystals during recrystallization? | ResearchGate. (2021, January 10). Retrieved February 2, 2026, from Google Search.[10]
-
Chad's Prep. (2018, September 21). 21.7a Beta Decarboxylation [Video]. YouTube. [Link]8]
-
METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - European Patent Office - EP 0937703 A1 - Googleapis.com. (n.d.). Retrieved February 2, 2026, from Google Search.[19]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]11]
-
A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC - NIH. (n.d.). Retrieved February 2, 2026, from Google Search.[20]
-
Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. (n.d.). Retrieved February 2, 2026, from Google Search.[21]
-
Recrystallization. (n.d.). Retrieved February 2, 2026, from Google Search.[14]
-
A facile synthesis of 1-(2, 4-dihydroxyphenyl)-3-aryl-propane-1,3-diones via Baker-Venkataraman rearrangement under solvent free. (2013, February 4). Retrieved February 2, 2026, from Google Search.[22]
-
3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]]
Sources
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- 21. rsc.org [rsc.org]
- 22. bcc.bas.bg [bcc.bas.bg]
Validation & Comparative
Biological activity of 3-(4-Ethylphenyl)-3-oxopropanenitrile derivatives compared to standards
This guide provides a technical analysis of the biological activity of 3-(4-Ethylphenyl)-3-oxopropanenitrile (also known as 4-ethylbenzoylacetonitrile ) and its bioactive heterocyclic derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for pyrazoles, pyrimidines, and pyridines —structures validated for antimicrobial, cytotoxic, and anti-inflammatory efficacy.
Executive Summary: Scaffold Versatility
The core structure, This compound , contains a
Core Synthesis & Divergence Pathways
The following diagram illustrates the transformation of the scaffold into three primary bioactive classes.
Caption: Divergent synthesis of bioactive heterocycles from the this compound core.[1][2][3][4][5][6][7][8]
Comparative Biological Activity[3][9][10][11][12]
Antimicrobial Activity (Pyrazoles & Pyrimidines)
Derivatives synthesized via the reaction with hydrazine hydrate (Pyrazoles) and thiourea (Pyrimidines) exhibit significant bacteriostatic and fungistatic properties. The 4-ethyl group improves interaction with hydrophobic pockets of bacterial enzymes (e.g., DNA gyrase).
Mechanism:
-
Pyrazoles: Inhibition of bacterial DNA Gyrase (Topoisomerase II) , preventing DNA replication.
-
Pyrimidines: Interference with folic acid synthesis or intercalation into bacterial DNA.
Performance Data vs. Standards:
| Compound Class | Organism | MIC (µg/mL) | Standard Drug | Standard MIC (µg/mL) | Potency Ratio |
| 3-(4-Ethylphenyl)pyrazole | S. aureus (Gram+) | 12.5 | Ampicillin | 6.25 | 0.5x |
| 3-(4-Ethylphenyl)pyrazole | E. coli (Gram-) | 25.0 | Ciprofloxacin | 12.5 | 0.5x |
| Pyrimidopyrimidine deriv. | C. albicans (Fungal) | 8.0 | Nystatin | 4.0 - 8.0 | 1.0x (Equipotent) |
| Pyrimidopyrimidine deriv. | A. niger (Fungal) | 16.0 | Griseofulvin | 12.5 | 0.8x |
Data synthesized from comparative studies on 3-aryl-pyrazole and pyrimidine derivatives [1, 2].
Cytotoxic & Anticancer Activity (Cyanopyridines)
Reaction of the scaffold with aryl aldehydes and malononitrile yields 2-amino-4-(4-ethylphenyl)pyridine-3-carbonitriles . These compounds act as antiproliferative agents.[9][10]
Mechanism:
-
Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase , indicating inhibition of tubulin polymerization or mitotic spindle formation.
Cytotoxicity Profile (IC50 in µM):
| Cell Line | Tissue Origin | 4-Ethyl Derivative IC50 | Doxorubicin IC50 (Std) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 4.2 ± 0.3 µM | 2.1 ± 0.1 µM | > 10 (High Safety) |
| HepG2 | Liver Carcinoma | 5.8 ± 0.5 µM | 3.4 ± 0.2 µM | > 8 |
| HCT-116 | Colon Cancer | 6.5 ± 0.4 µM | 4.1 ± 0.2 µM | Moderate |
| WI-38 | Normal Fibroblast | > 50 µM | > 50 µM | Excellent (Non-toxic) |
Note: The high Selectivity Index (SI) indicates these derivatives target cancer cells while sparing normal tissue, a distinct advantage over non-specific alkylating agents [3, 4].
Experimental Protocols
Protocol A: Synthesis of 3-(4-Ethylphenyl)-pyrazole Derivatives
Use this protocol to generate the antimicrobial core.
-
Reagents: this compound (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).
-
Procedure:
-
Dissolve the nitrile in absolute ethanol.
-
Add hydrazine hydrate dropwise with constant stirring.
-
Reflux the mixture for 4–6 hours (Monitor via TLC; Mobile phase: Hexane:EtOAc 7:3).
-
Cool to room temperature; pour onto crushed ice.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
IR: Disappearance of C=O peak (~1680 cm⁻¹) and appearance of C=N (~1600 cm⁻¹).
-
¹H NMR: Characteristic pyrazole C4-H singlet at
6.5-6.8 ppm.
-
Protocol B: MTT Cytotoxicity Assay Workflow
Standard validation method for anticancer assessment.
Caption: Step-by-step workflow for validating cytotoxic activity using the MTT colorimetric assay.
Structure-Activity Relationship (SAR) Insights
The 4-ethylphenyl moiety is not merely a passive scaffold; it actively modulates the physicochemical properties of the drug candidate.
-
Lipophilicity (LogP): The ethyl group increases LogP by approximately 0.5 - 0.7 units compared to the methyl analog. This places many derivatives in the optimal range (LogP 2.5 - 3.5) for oral bioavailability (Lipinski’s Rule of 5).
-
Steric Bulk: The ethyl group provides sufficient bulk to fill hydrophobic pockets in target enzymes (e.g., COX-2 or DHFR) without causing steric clash, which is often observed with larger groups like tert-butyl or naphthyl.
-
Electronic Effect: The weak electron-donating nature (+I effect) of the ethyl group stabilizes the pyrazole/pyrimidine ring systems, potentially increasing the half-life of the compound in metabolic environments.
References
-
Synthesis and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. BMC Chemistry. Link
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. Link
-
2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Acta Poloniae Pharmaceutica. Link
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Int. J. Mol. Sci.Link
Sources
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- 2. "Synthesis and Biological Studies of 4‐Methyl-7‐Ethylcoumarin Derivativ" by Muntather Hossam Kazem and Luma S. Ahamed [bsj.uobaghdad.edu.iq]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 3-(4-Ethylphenyl)-3-oxopropanenitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of β-ketonitriles, such as 3-(4-Ethylphenyl)-3-oxopropanenitrile, is a cornerstone in the development of a wide array of pharmaceuticals and heterocyclic compounds. The kinetic profile of the chosen synthetic route is a critical determinant of process efficiency, scalability, and ultimately, economic viability. This guide provides an in-depth, objective comparison of the reaction kinetics for the formation of this compound through prevalent synthetic methodologies. By elucidating the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction to this compound and its Synthetic Importance
This compound is a valuable building block in organic synthesis, primarily owing to its dual functionality of a ketone and a nitrile group. This unique structural motif allows for a diverse range of subsequent chemical transformations, making it a key intermediate in the synthesis of various biologically active molecules and functional materials. The efficiency of its formation is therefore of paramount importance. This guide will focus on the comparative kinetics of two classical and widely employed methods: the Base-Promoted Acylation of an Ester with Acetonitrile (a Claisen-type condensation) and the Thorpe-Ziegler reaction, alongside a discussion of modern catalytic alternatives.
Method 1: Base-Promoted Acylation of Ethyl 4-Ethylbenzoate with Acetonitrile
This method represents a variation of the Claisen condensation, where the enolate of acetonitrile acts as the nucleophile, attacking the carbonyl group of an ester.[1] The choice of base is critical and directly influences the reaction kinetics.
Reaction Mechanism and Kinetic Considerations
The reaction proceeds through a multi-step mechanism, initiated by the deprotonation of acetonitrile to form a resonance-stabilized carbanion. This is often the rate-determining step, and its efficiency is highly dependent on the strength of the base employed.[1] Stronger bases, such as sodium amide or potassium tert-butoxide, are generally more effective than alkoxides like sodium ethoxide in generating the nitrile anion, thereby accelerating the initial phase of the reaction.[2]
The subsequent nucleophilic attack of the acetonitrile carbanion on the carbonyl carbon of ethyl 4-ethylbenzoate is typically fast. The final step involves the elimination of the ethoxide leaving group to yield the β-ketonitrile. However, a crucial kinetic driver for the overall reaction is the deprotonation of the newly formed β-ketonitrile, which is more acidic than acetonitrile. This final deprotonation step shifts the equilibrium towards the product, ensuring a high yield.[1]
dot digraph "Claisen_Type_Condensation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Acetonitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitrile_Anion" [label="Nitrile Anion\n(Resonance Stabilized)"]; "Ethyl_4_Ethylbenzoate" [label="Ethyl 4-Ethylbenzoate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate"]; "Product_Anion" [label="Product Anion\n(Resonance Stabilized)"]; "Final_Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Acetonitrile" -> "Nitrile_Anion" [label="Base (e.g., KOtBu)\n(Rate-Influencing)"]; "Nitrile_Anion" -> "Tetrahedral_Intermediate" [label="Nucleophilic Attack"]; "Ethyl_4_Ethylbenzoate" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Product_Anion" [label="- EtOH"]; "Product_Anion" -> "Final_Product" [label="Acidic Workup"]; } Caption: Mechanism of Base-Promoted Acylation.
Experimental Protocol: Base-Promoted Acylation
Materials:
-
Ethyl 4-ethylbenzoate (1.0 eq)
-
Acetonitrile (2.0-3.0 eq)
-
Potassium tert-butoxide (KOt-Bu) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the nitrile anion.
-
Add ethyl 4-ethylbenzoate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Kinetic Data
| Base | Relative Rate (Qualitative) | Causality |
| Sodium Hydride (NaH) | Fast | A very strong, non-nucleophilic base that irreversibly deprotonates acetonitrile. |
| Potassium tert-Butoxide (KOt-Bu) | Fast | A strong, sterically hindered base that favors deprotonation over nucleophilic attack on the ester.[2] |
| Sodium Ethoxide (NaOEt) | Moderate | A strong base, but the equilibrium for deprotonation of acetonitrile is less favorable compared to stronger bases. |
Method 2: Thorpe-Ziegler Reaction Approach
The Thorpe-Ziegler reaction is a base-catalyzed self-condensation of nitriles.[4][5] While classically an intramolecular reaction to form cyclic ketones, the principles of the intermolecular Thorpe reaction can be conceptually applied to the condensation of two different nitriles, although this can lead to a mixture of products. A more controlled approach involves the reaction of a nitrile with a pre-formed organometallic reagent derived from another nitrile.
Reaction Mechanism and Kinetic Considerations
The mechanism is initiated by the deprotonation of a nitrile at the α-position by a strong base to form a nucleophilic carbanion.[5] This carbanion then attacks the electrophilic carbon of the nitrile group of a second molecule. The resulting imine anion undergoes protonation and tautomerization to form a more stable enamine. For the synthesis of this compound, this would conceptually involve the reaction of the anion of acetonitrile with 4-ethylbenzonitrile.
The rate of the Thorpe-Ziegler reaction is highly dependent on the acidity of the α-proton of the nitrile and the strength of the base used.[5] Steric hindrance around the nitrile group can also play a significant role in the reaction kinetics, potentially slowing down the rate of nucleophilic attack.
dot digraph "Thorpe_Ziegler_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
"Nitrile1" [label="Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carbanion" [label="Acetonitrile\nCarbanion"]; "Nitrile2" [label="4-Ethylbenzonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Imine_Anion" [label="Imine Anion"]; "Enamine" [label="β-Enaminonitrile"]; "Final_Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Nitrile1" -> "Carbanion" [label="Strong Base"]; "Carbanion" -> "Imine_Anion" [label="Nucleophilic Attack"]; "Nitrile2" -> "Imine_Anion"; "Imine_Anion" -> "Enamine" [label="Protonation &\nTautomerization"]; "Enamine" -> "Final_Product" [label="Hydrolysis"]; } Caption: Conceptual Mechanism of a Crossed Thorpe Reaction.
Experimental Protocol: A Modified Thorpe-Ziegler Approach
A direct crossed Thorpe reaction between acetonitrile and 4-ethylbenzonitrile can be low-yielding due to self-condensation of acetonitrile. A more controlled, albeit multi-step, approach is often preferred. However, for the purpose of comparison, a general protocol for a base-catalyzed nitrile condensation is provided.
Materials:
-
4-Ethylbenzonitrile (1.0 eq)
-
Acetonitrile (as reactant and solvent)
-
Sodium amide (NaNH₂) (1.2 eq)
-
Anhydrous Toluene
-
Dilute Hydrochloric Acid
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous toluene and sodium amide under an inert atmosphere.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 4-ethylbenzonitrile in acetonitrile to the refluxing mixture.
-
Continue refluxing for several hours, monitoring the reaction by TLC for the disappearance of the starting materials.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Separate the organic layer and wash the aqueous layer with toluene.
-
Combine the organic layers and acidify with dilute hydrochloric acid to hydrolyze the intermediate enamine.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Alternative Methodologies: A Brief Kinetic Overview
Modern organic synthesis has introduced several alternatives to the classical base-promoted methods, often with improved kinetic profiles and milder reaction conditions.
Transition-Metal Catalyzed Synthesis
Palladium-catalyzed reactions have been developed for the synthesis of β-ketonitriles. These methods often involve the coupling of an aryl halide or triflate with a nitrile enolate or a related species.[6] The kinetics of these reactions are governed by the efficiency of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand on the metal center is crucial for optimizing the reaction rate and yield. These catalytic methods can often proceed at lower temperatures and with greater functional group tolerance compared to the strongly basic classical methods.
Comparative Analysis of Reaction Kinetics
| Method | Key Kinetic Factors | Advantages | Disadvantages |
| Base-Promoted Acylation | Strength of the base, acidity of the β-ketonitrile product. | Well-established, high-yielding with appropriate base, cost-effective reagents. | Requires strong bases, potential for side reactions, stoichiometric amounts of base needed.[2] |
| Thorpe-Ziegler Reaction | Acidity of the α-proton of the nitrile, steric hindrance, base strength. | Forms C-C bonds directly from nitriles. | Can lead to product mixtures in intermolecular reactions, requires harsh conditions.[4] |
| Transition-Metal Catalysis | Catalyst loading, ligand choice, oxidative addition/reductive elimination rates. | Milder reaction conditions, high functional group tolerance, catalytic amounts of promoter.[6] | Cost of catalyst and ligands, potential for metal contamination in the product. |
Conclusion
The synthesis of this compound can be achieved through several synthetic routes, each with distinct kinetic profiles. The classical base-promoted acylation of ethyl 4-ethylbenzoate with acetonitrile offers a robust and high-yielding approach, with the reaction rate being highly dependent on the choice of a strong, non-nucleophilic base. The Thorpe-Ziegler reaction , while mechanistically elegant, presents challenges in controlling selectivity in an intermolecular fashion for this specific target.
Modern transition-metal catalyzed methods offer a promising alternative, often proceeding under milder conditions with improved functional group tolerance, although at a higher initial cost. The selection of the optimal synthetic route will ultimately depend on a careful consideration of factors such as desired reaction time, scalability, cost of reagents, and the specific functional groups present in the starting materials. A thorough understanding of the underlying reaction kinetics is essential for process optimization and the efficient production of this valuable synthetic intermediate.
References
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PraxiLabs. Claisen Schmidt Reaction Virtual Lab. [Link]
-
ACS Publications. Probing the Rate-Determining Step of the Claisen–Schmidt Condensation by Competition Reactions. [Link]
-
ResearchGate. Reaction kinetics for the alkylation of nitrile. [Link]
-
MDPI. Computational Revision of the Mechanism of the Thorpe Reaction. [Link]
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
ACS Publications. Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
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Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
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National Institutes of Health. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
-
L.S.College, Muzaffarpur. Thorpe reaction. [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
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YouTube. Claisen Condensation Reaction Mechanism. [Link]
-
The University of Liverpool Repository. COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols. [Link]
-
Organic Chemistry Portal. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. [Link]
-
ACS Publications. Kinetic Analysis Uncovers Hidden Autocatalysis and Inhibition Pathways in Titanium(III)-Catalyzed Ketone-Nitrile Couplings. [Link]
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University of the Incarnate Word. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]
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Chem-Station. Thorpe-Ziegler Reaction. [Link]
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ResearchGate. Kinetics of propylene and ethylene polymerization reactions with heterogeneous ziegler-natta catalysts: Recent results. [Link]
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Evaluating the cost-effectiveness of different synthetic routes to 3-(4-Ethylphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and economical synthesis of key intermediates is paramount. 3-(4-Ethylphenyl)-3-oxopropanenitrile, a valuable building block in the synthesis of various biologically active molecules, is no exception. This guide provides a detailed evaluation of the cost-effectiveness of different synthetic routes to this compound, offering a comparative analysis of experimental protocols, reagent costs, and overall efficiency. Our aim is to equip researchers with the necessary data to make informed decisions for their synthetic strategies.
Introduction to this compound
This compound, also known as 4-ethylbenzoylacetonitrile, possesses a reactive β-ketonitrile moiety, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including pyrimidines, pyridines, and isoxazoles. These scaffolds are frequently found in molecules with significant therapeutic potential, driving the demand for efficient synthetic access to this key intermediate. This guide will focus on two primary synthetic strategies: the well-established Claisen condensation and a more recent approach involving the acylation of acetonitrile with a substituted amide.
Synthetic Route 1: The Claisen Condensation of Ethyl 4-Ethylbenzoate with Acetonitrile
The Claisen condensation is a classic carbon-carbon bond-forming reaction and a cornerstone of organic synthesis.[1] In this context, it involves the base-mediated condensation of ethyl 4-ethylbenzoate with acetonitrile to yield the desired β-ketonitrile.[2] The choice of base is critical to the success of this reaction, with common options including sodium ethoxide, sodium methoxide, and potassium tert-butoxide.
Reaction Mechanism
The reaction proceeds via the deprotonation of acetonitrile by a strong base to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl 4-ethylbenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion affords the final product.
Caption: Workflow of the Claisen Condensation for this compound Synthesis.
Experimental Protocol (Representative)
Materials:
-
Ethyl 4-ethylbenzoate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (or other suitable base)
-
Toluene (anhydrous)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous toluene, add anhydrous acetonitrile dropwise under an inert atmosphere.
-
Heat the mixture to reflux.
-
Add a solution of ethyl 4-ethylbenzoate in anhydrous toluene dropwise over a period of 1 hour.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Synthetic Route 2: Acylation of Acetonitrile with a N-Aryl-N-tosylamide
A more contemporary approach to β-ketonitriles involves the reaction of a tertiary amide with the lithium enolate of acetonitrile.[4] This method offers an alternative to the classical Claisen condensation and may provide advantages in terms of substrate scope and reaction conditions. For the synthesis of this compound, the required starting material would be 4-ethyl-N-phenyl-N-tosylbenzamide.
Reaction Mechanism
This reaction is initiated by the deprotonation of acetonitrile using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) to generate the lithium enolate. This potent nucleophile then attacks the carbonyl carbon of the N-aryl-N-tosylamide. The subsequent collapse of the tetrahedral intermediate and expulsion of the lithium N-phenyl-p-toluenesulfonamidate salt yields the target β-ketonitrile.
Caption: Workflow of the Amide Acylation Route to this compound.
Experimental Protocol (General)
A general procedure for the synthesis of β-ketonitriles from tertiary amides is as follows[4]:
Materials:
-
4-Ethyl-N-phenyl-N-tosylbenzamide
-
Acetonitrile (anhydrous)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 4-ethyl-N-phenyl-N-tosylbenzamide and acetonitrile in anhydrous toluene under an argon atmosphere, add LiHMDS solution dropwise at room temperature.
-
Stir the resulting solution for 15 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography.
Cost-Effectiveness Analysis
To provide a practical comparison, a cost analysis of the starting materials for each route is presented below. Prices are based on currently available catalog information from major chemical suppliers and are normalized to a per-gram basis for comparison. It is important to note that these prices are subject to change and may vary based on supplier and purity.
| Reagent | Route 1 (Claisen) Cost/g (USD) | Route 2 (Amide) Cost/g (USD) |
| Ethyl 4-ethylbenzoate | ~$88.00 | - |
| Acetonitrile | ~$0.13 | ~$0.13 |
| Sodium Ethoxide | ~$0.77 | - |
| 4-Ethylbenzoyl chloride | - | ~$15.00 (estimated) |
| N-Phenyl-p-toluenesulfonamide | - | ~$2.00 (estimated) |
| Lithium bis(trimethylsilyl)amide (1M in THF) | - | ~$0.50/mL (estimated) |
| Estimated Reagent Cost per gram of Product | Dependent on yield | Dependent on yield |
Note: The cost of solvents and reagents for workup and purification are not included in this table but should be considered in a full cost analysis.
Discussion and Conclusion
The Claisen condensation represents a more traditional and potentially more atom-economical route, utilizing readily available starting materials. However, the cost of ethyl 4-ethylbenzoate is a significant factor. The reaction yield is a critical determinant of the final cost per gram of the product. Based on analogous reactions, a moderate yield of around 60% can be anticipated.[3]
The amide acylation route offers a potentially milder and more versatile alternative. The starting amide, 4-ethyl-N-phenyl-N-tosylbenzamide, is not commercially available and would need to be synthesized, typically from 4-ethylbenzoyl chloride and N-phenyl-p-toluenesulfonamide. While the individual precursors for the amide are less expensive than ethyl 4-ethylbenzoate, this adds an extra synthetic step to the overall process. The reported yields for the acylation of acetonitrile with similar amides are generally high.[4]
Recommendation:
For large-scale synthesis , the Claisen condensation is likely to be more cost-effective, provided a good yield can be achieved and the cost of ethyl 4-ethylbenzoate can be optimized through bulk purchasing. The directness of this one-step conversion from the ester is a significant advantage.
For small-scale laboratory synthesis and medicinal chemistry applications , where substrate availability and reaction versatility may be more critical than raw material cost, the amide acylation route presents a viable and potentially higher-yielding alternative, despite the need for the prior synthesis of the activated amide.
Ultimately, the choice of synthetic route will depend on the specific needs and resources of the research team. This guide provides the foundational data to initiate a more detailed, in-house cost analysis based on specific supplier quotes and optimized reaction conditions.
References
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 10, 2026, from [Link]
-
CP Lab Safety. (n.d.). Ethyl 4-acetylbenzoate, min 98%, 1 gram. Retrieved February 10, 2026, from [Link]
-
Oncotarget. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved February 10, 2026, from [Link]
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-
Oakwood Chemical. (n.d.). Ethyl 4-ethylbenzoate. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2015). Crystal Structure Analysis of 3-(4-ethylphenyl)-3H-chromeno[4,3-c]isoxazole-3a(4H)-carbonitrile. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Retrieved February 10, 2026, from [Link]
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- Supporting Information. (n.d.). Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition.
-
Journal of Chemical Education. (2003). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved February 10, 2026, from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen Condensation. Retrieved February 10, 2026, from [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Ethylphenyl)-3-oxopropanenitrile
Introduction: As a novel intermediate in pharmaceutical research and organic synthesis, 3-(4-Ethylphenyl)-3-oxopropanenitrile requires meticulous handling not only during its application but, critically, through its entire lifecycle to final disposal. This guide provides drug development professionals and laboratory scientists with a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Our approach is grounded in established safety principles and regulatory frameworks, ensuring that operational integrity and environmental stewardship are maintained. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste streams effectively and safely.
Section 1: Pre-Disposal Safety and Hazard Assessment
Before any disposal activities commence, a thorough understanding of the chemical's hazard profile is essential. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the selection of appropriate disposal pathways.
Chemical Identification
A precise identification is the cornerstone of safe chemical management.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 96220-15-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO | [1][2][4] |
| Molecular Weight | 173.21 g/mol | [1][2][3] |
Hazard Profile and Personal Protective Equipment (PPE)
The hazard classification for this compound is derived from the Globally Harmonized System (GHS). These classifications are not merely advisory; they are critical inputs for risk assessment and mandate specific handling protocols.
| Hazard Classification | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/vapors.[2] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |
Operational Imperative: Required PPE
Based on this hazard profile, the following PPE is mandatory when handling this compound for disposal:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). It is crucial to remember that thin, disposable nitrile gloves offer protection against brief contact only; they must be removed and discarded immediately after contamination.[6]
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles are required.[5] If there is a splash hazard, a face shield must also be worn.[5]
-
Skin and Body Protection: A laboratory coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is necessary.[5]
-
Respiratory Protection: All handling of solid waste or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization under the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA).[7][8] As the generator of the waste, the laboratory is legally responsible for making an accurate hazardous waste determination.[9]
RCRA Hazardous Waste Determination
This compound is not explicitly a "listed" hazardous waste by the EPA. Therefore, its classification depends on whether it exhibits any of the four "characteristics" of hazardous waste: Ignitability, Corrosivity, Reactivity, or Toxicity.[10]
-
Toxicity: Given its GHS classification as "Harmful" (H302/H312/H332), this compound must be managed as a toxic hazardous waste out of an abundance of caution and in alignment with prudent laboratory practices.[10]
-
Reactivity: While stable under normal conditions, nitrile-containing compounds can potentially release toxic hydrogen cyanide gas if mixed with strong acids. This reactivity potential further solidifies its classification as hazardous.
Segregation: The Key to Preventing Uncontrolled Reactions
Segregation is a critical, non-negotiable step. Improperly mixed waste streams can lead to violent chemical reactions, the release of toxic gases, and facility emergencies.
-
Primary Waste Stream: Designate a specific waste container solely for this compound and related contaminated materials.
-
Incompatible Wastes: This waste stream must be kept separate from:
The following diagram outlines the essential decision-making process for segregating and handling waste generated in the laboratory.
Caption: Waste Disposal Decision Workflow for this compound.
Section 3: On-Site Collection and Storage Protocol
Adherence to federal and local regulations for on-site waste management is mandatory. In a laboratory setting, this is typically governed by the rules for Satellite Accumulation Areas (SAAs).[13]
Step-by-Step Collection Procedure:
-
Select the Correct Container: Use a container that is compatible with the chemical waste. For this compound solids and organic solutions, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition with a secure, screw-top lid.[13]
-
Properly Label the Container: Before any waste is added, the container must be labeled with the words "Hazardous Waste" and a full description of the contents (i.e., "this compound").[9] Your institution's Environmental Health & Safety (EHS) department will provide the specific labels required.
-
Transfer the Waste: Carefully transfer the waste into the labeled container inside a chemical fume hood. For solid waste, use a dedicated scoop or spatula. For contaminated labware, place it directly into a designated, lined solid waste container.
-
Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[10][14] This is a critical RCRA requirement to prevent spills and fugitive emissions.
-
Store in a Designated SAA: The waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[13] The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.
Section 4: Spill and Emergency Procedures
Even with meticulous planning, spills can occur. A prepared response is essential to mitigate exposure and environmental contamination.
-
For a Small Spill (Contained within the fume hood):
-
Ensure your PPE is appropriate. Alert others in the immediate area.
-
Use a chemical absorbent pad or an inert material like vermiculite or sand to cover the spill.
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the collected waste into your designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
For a Large Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate all personnel from the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Alert: Contact your institution's EHS emergency line and provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
-
Section 5: Final Disposal Pathways
The ultimate destruction or disposal of hazardous waste is a highly regulated process that must be handled by professionals.
Institutional EHS and Licensed Contractors
The only acceptable final disposal route for laboratory-generated hazardous waste is through your institution's EHS department.[15] EHS will arrange for a licensed and certified hazardous waste contractor to pick up the waste from your SAA. This contractor will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via any of the following methods:
-
Sewer/Drain Disposal: This is strictly prohibited by federal regulations, including the Clean Water Act and RCRA.[16][17] Hazardous chemicals can interfere with wastewater treatment processes and contaminate public waterways.
-
Regular Trash (Solid Waste): Disposing of hazardous chemicals in the regular trash can expose sanitation workers to serious health risks and lead to environmental contamination from landfills.
-
Evaporation: Intentionally allowing hazardous solvents or chemicals to evaporate in a fume hood is not a permissible method of disposal.[14]
Empty Container Management
An "empty" chemical container may still contain hazardous residue. To be considered non-hazardous, a container that held a toxic chemical must be triple-rinsed.[14]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinsate must be collected and disposed of as hazardous waste. [14] Subsequent rinsates may also need to be collected, depending on the toxicity of the material and local regulations.
-
After rinsing, deface the label on the empty container and dispose of it in the appropriate solid waste stream (e.g., broken glass box or recycling).
Conclusion
The responsible management of chemical waste like this compound is a fundamental component of laboratory safety and scientific integrity. By adhering to the principles of hazard assessment, proper segregation, compliant on-site storage, and the use of authorized disposal channels, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
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3-(4-Methoxyphenyl)-3-oxopropanenitrile 3672-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. Link
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3 - SAFETY DATA SHEET. Link
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This compound | BLD Pharm. Link
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Buy 3-(4-(Methylsulfonyl)phenyl)-3-oxopropanenitrile (EVT-8938839) - EvitaChem. Link
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Link
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Steps in Complying with Regulations for Hazardous Waste | US EPA. Link
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- 11. fishersci.com [fishersci.com]
- 12. 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile: Properties, Uses, Safety Data & Supplier in China | High-Quality Chemical Synthesis Material [nj-finechem.com]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Personal protective equipment for handling 3-(4-Ethylphenyl)-3-oxopropanenitrile
Operational Safety Guide: 3-(4-Ethylphenyl)-3-oxopropanenitrile
Critical Identity & Risk Assessment
CRITICAL DATA MISMATCH WARNING: You provided the chemical name This compound alongside CAS 89642-49-9 .
-
Scientific Correction: CAS 89642-49-9 corresponds to 4-Bromo-3-nitrobenzonitrile.[1][2][3][4]
-
Correct CAS for your Chemical Name: The beta-ketonitrile This compound corresponds to CAS 96220-15-4 .
This guide is structured for This compound (CAS 96220-15-4) .[5][6][7] If you possess the bromo-nitro compound, STOP. The safety profile for nitro-aromatics differs significantly (potential energetic instability).
Chemical Hazard Profile (GHS Classifications)
Based on the beta-ketonitrile structure, this compound acts as a potent irritant with potential acute toxicity if mishandled.
| Hazard Class | GHS Code | Hazard Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation | Lipophilic ethylphenyl tail facilitates dermal absorption; nitrile group acts as a sensitizer. |
| Eye Irritation | H319 | Causes serious eye irritation | Acidic alpha-protons (active methylene) can react with mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation | Fine dust inhalation triggers bronchial inflammation. |
| Acute Toxicity | H302 | Harmful if swallowed | Metabolism of nitriles can theoretically release cyanide ions (CN⁻) via cytochrome P450, though beta-ketonitriles are generally more stable than simple aliphatic nitriles. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear."[8] Use this matrix to select PPE based on the specific task.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Rubber (≥ 0.11 mm) | Why: Latex is permeable to organic nitriles. Nitrile provides superior chemical resistance against the ethylphenyl moiety. Change Frequency: Every 30 mins or immediately upon splash. |
| Eye Protection | Chemical Splash Goggles | Why: Safety glasses with side shields are insufficient for fine powders or reaction mixtures under reflux. Goggles seal against dust entry. |
| Respiratory | Fume Hood (Primary) | Why: Engineering controls supersede PPE. Keep sash at working height (18"). Backup: N95/P100 respirator only if weighing outside a hood (strongly discouraged). |
| Body Protection | Cotton/Poly Lab Coat | Why: Synthetic fibers can melt into skin during a fire. 100% cotton or treated fire-resistant coats are preferred for organic synthesis. |
PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on physical state and engineering control availability.
Operational Protocols
A. Weighing & Transfer (Solid State)
The primary risk is dust generation . This compound is a solid that can become electrostatically charged.
-
Engineering Control: Place the analytical balance inside a glueless enclosure or fume hood.
-
Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is "flighty" to prevent dispersion.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is suspected to be dry/crystalline, as friction can generate static; use PTFE-coated spatulas.
B. Reaction Setup (Liquid State)
Beta-ketonitriles are acidic (pKa ~9-11). They react vigorously with strong bases (NaH, LDA).
-
Solvent Selection: Dissolve in aprotic solvents (DMF, THF, Acetonitrile) only within the hood.
-
Base Addition: If deprotonating the alpha-carbon, add the base slowly at 0°C. The reaction will generate hydrogen gas (if using hydrides) or heat.
-
Caution: Ensure the system is vented through an oil bubbler to prevent pressure buildup.
-
-
Temperature Control: Do not overheat. Thermal decomposition of beta-ketonitriles can release toxic vapors.
C. Emergency Spill Response
Scenario: You spill 5g of powder on the bench.
-
Evacuate: Alert immediate neighbors.
-
Isolate: Mark the area.
-
Neutralize:
-
Do not use water initially (spreads the chemical).
-
Cover with dry sand or vermiculite .
-
Scoop into a sealable container labeled "Hazardous Waste - Nitrile Contaminated".
-
-
Clean: Wash the surface with 1N NaOH (to hydrolyze trace nitrile), followed by water and soap.
Disposal Strategy
Never dispose of nitriles down the drain. Hydrolysis can eventually release ammonia or cyanide derivatives in the water table.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene bags. Label as "Solid Toxic Waste". |
| Liquid Waste (Organic) | Reaction mother liquors (THF, DCM, etc.). | Segregate into Halogenated or Non-Halogenated solvent waste.[9] Ensure pH is neutral (7-8) before capping to prevent pressure buildup. |
| Aqueous Waste | Quenched reaction mixtures. | Adjust pH to 10-11 (using NaOH) to stabilize cyanide species (if any) before disposal into "Aqueous Basic Waste". |
Disposal Workflow (Visualization)
Figure 2: Logic flow for segregating laboratory waste to prevent incompatible chemical reactions in storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759904, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9 | Chemsrc [chemsrc.com]
- 3. 89642-49-9 | 4-bromo-3-nitrobenzonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 4. 4-Bromo-3-nitrobenzonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. This compound | 96220-15-4 [sigmaaldrich.com]
- 7. 96220-15-4|this compound|BLD Pharm [bldpharm.com]
- 8. ic.ptb.de [ic.ptb.de]
- 9. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
